Etoposide Toniribate
Description
Structure
2D Structure
Properties
CAS No. |
433304-61-1 |
|---|---|
Molecular Formula |
C36H42O17 |
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate |
InChI |
InChI=1S/C36H42O17/c1-15-43-13-25-32(49-15)28(37)29(38)34(50-25)51-30-19-9-22-21(46-14-47-22)8-18(19)26(27-20(30)12-44-33(27)39)16-6-23(41-4)31(24(7-16)42-5)52-35(40)45-10-17-11-48-36(2,3)53-17/h6-9,15,17,20,25-30,32,34,37-38H,10-14H2,1-5H3/t15-,17?,20+,25-,26-,27+,28-,29-,30-,32-,34+/m1/s1 |
InChI Key |
FCWSQAKOPTZCOD-SQYSSJHTSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAP-7.1; CAP7.1; CAP 7.1 |
Origin of Product |
United States |
Foundational & Exploratory
Etoposide Toniribate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide Toniribate (EDO-S7.1) is a novel, tumor-activated prodrug of the well-established chemotherapeutic agent, etoposide. This technical guide provides an in-depth overview of the discovery, synthesis pathways, and mechanism of action of this compound. By leveraging the increased expression of carboxylesterases in certain tumor microenvironments, this compound is designed to offer a more targeted delivery of its active cytotoxic payload, potentially enhancing efficacy while mitigating systemic toxicity. This document details the preclinical and clinical data available to date, outlines the synthetic chemistry approaches for its creation, and explores the downstream cellular signaling pathways affected upon its activation.
Discovery and Rationale
The development of this compound stems from the need to improve the therapeutic index of etoposide, a potent topoisomerase II inhibitor widely used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas. While effective, etoposide's clinical utility can be limited by significant side effects, such as myelosuppression.
The core concept behind this compound is that of a prodrug strategy. A prodrug is an inactive or less active molecule that is metabolized into its active form within the body. This compound was specifically designed to be activated by carboxylesterases (CEs), enzymes that are often overexpressed in tumor tissues compared to normal tissues. This differential expression provides a biochemical basis for tumor-selective activation. Upon intravenous administration, this compound circulates in its inactive form until it reaches the tumor microenvironment, where elevated levels of CEs cleave the "toniribate" moiety, releasing the active etoposide.
This targeted activation is intended to increase the concentration of the cytotoxic agent at the tumor site, thereby enhancing its anti-cancer activity while minimizing exposure and subsequent damage to healthy tissues. This approach has led to the investigation of this compound in clinical trials, particularly for cancers with high carboxylesterase expression, such as biliary tract cancer, for which it has received orphan drug designation from the U.S. Food and Drug Administration (FDA).
Synthesis Pathways
The synthesis of this compound involves the chemical modification of etoposide. While the precise, proprietary synthesis protocol for the "toniribate" moiety is not publicly detailed, the general principles of creating etoposide prodrugs involve esterification or etherification of the phenolic hydroxyl group at the C4' position of the etoposide molecule.
A general conceptual pathway for the synthesis of an etoposide prodrug like this compound would involve:
-
Protection of Reactive Groups (Optional): Depending on the reactivity of the "toniribate" precursor, it may be necessary to protect other reactive functional groups on the etoposide molecule to ensure selective reaction at the desired C4' hydroxyl group.
-
Activation of the "Toniribate" Moiety: The "toniribate" precursor would likely be activated to facilitate its attachment to etoposide. This could involve conversion to an acid chloride or anhydride, or the use of coupling agents.
-
Coupling Reaction: The activated "toniribate" moiety is then reacted with etoposide under controlled conditions (e.g., specific solvent, temperature, and catalysts) to form the ester linkage at the C4' position.
-
Deprotection (if applicable): If protecting groups were used, they are removed in a final step to yield the this compound prodrug.
-
Purification: The final product is purified using techniques such as chromatography to ensure high purity for pharmaceutical use.
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound is a two-step process:
-
Prodrug Activation: Following administration, this compound is hydrolyzed by carboxylesterases, primarily in the tumor microenvironment, to release etoposide.
-
Topoisomerase II Inhibition by Etoposide: The released etoposide then exerts its cytotoxic effect by inhibiting topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. Etoposide stabilizes the transient covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks.
The cellular response to these DNA double-strand breaks involves the activation of the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated and, in turn, phosphorylate a cascade of downstream targets, including CHK1 and CHK2, which leads to cell cycle arrest, typically at the G2/M phase. If the DNA damage is too extensive to be repaired, the cell is driven into apoptosis (programmed cell death).
Quantitative Data
Clinical Efficacy of this compound
A phase II clinical trial in patients with advanced biliary tract cancer provides the most direct clinical data for this compound.
| Parameter | This compound | Best Supportive Care |
| Dosage | 150 or 200 mg/m² IV | N/A |
| Disease Control Rate (DCR) | 55.6% | 20.0% |
In Vitro Cytotoxicity of Etoposide (Parent Drug)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for etoposide in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity. Data for this compound is not widely available in the public domain and would be dependent on the carboxylesterase activity of the specific cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| H69 | Small Cell Lung Cancer | ~1-5 |
| HL-60 | Leukemia | ~0.5-2 |
| MCF-7 | Breast Cancer | ~10-50 |
| A549 | Non-Small Cell Lung Cancer | ~5-20 |
| HeLa | Cervical Cancer | ~2-10 |
Pharmacokinetic Parameters of Etoposide (Parent Drug)
The pharmacokinetic profile of etoposide has been well-characterized. The parameters for this compound would differ, particularly in its prodrug form, but upon conversion, the resulting etoposide would be expected to follow a similar profile.
| Parameter | Value |
| Half-life (t½) | 4-11 hours |
| Protein Binding | ~97% |
| Volume of Distribution (Vd) | 18-29 L |
| Clearance (CL) | 33-48 mL/min/m² |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for determining the IC50 value of a compound like etoposide.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., etoposide). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising advancement in the application of etoposide-based chemotherapy. Its design as a tumor-activated prodrug has the potential to enhance the therapeutic window of etoposide by increasing its concentration at the site of action and reducing systemic exposure. The clinical data in biliary tract cancer is encouraging and warrants further investigation. A deeper understanding of its synthesis, specific pharmacokinetic and pharmacodynamic properties, and the nuances of its interaction with the tumor microenvironment will be crucial for its successful clinical development and application in oncology.
An In-Depth Technical Guide on the Carboxylesterase-Mediated Activation of Etoposide Toniribate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide Toniribate (also known as EDO-S7.1) is a novel prodrug of the well-established anticancer agent, Etoposide. This technical guide provides a comprehensive overview of the carboxylesterase-mediated activation of this compound, a critical step in its mechanism of action. This compound is designed for targeted activation within tumor cells, which often overexpress carboxylesterases (CES), thereby enhancing the therapeutic index of Etoposide. This document details the enzymatic kinetics of this activation, provides experimental protocols for its characterization, and outlines the downstream signaling pathways leading to apoptosis.
Introduction: The Rationale for this compound
Etoposide is a potent topoisomerase II inhibitor widely used in the treatment of various malignancies, including small-cell lung cancer and testicular cancer.[1] Its clinical utility, however, is often limited by significant side effects and the development of drug resistance. Prodrug strategies offer a promising approach to mitigate these limitations by improving the pharmacokinetic and pharmacodynamic properties of parent drugs.
This compound is a prodrug of etoposide designed to be systemically stable and activated by specific carboxylesterases (CES) that are upregulated in certain tumor cell types. This targeted activation aims to increase the concentration of the active drug, Etoposide, at the tumor site, thereby enhancing its efficacy while reducing systemic toxicity.
Carboxylesterase-Mediated Activation
The activation of this compound to Etoposide is catalyzed by human carboxylesterases, primarily CES1 and CES2. These enzymes hydrolyze the ester bond in this compound, releasing the active Etoposide.
Carboxylesterase Isoforms: CES1 and CES2
Human carboxylesterases are members of the serine hydrolase superfamily and are involved in the metabolism of a wide range of xenobiotics, including many prodrugs.[2] The two major isoforms, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities.
-
CES1: Predominantly found in the liver, with lower expression in other tissues. It generally hydrolyzes substrates with a small alcohol group and a large acyl group.
-
CES2: Highly expressed in the small intestine, colon, and kidney, and also found in the liver and various tumors. It typically prefers substrates with a large alcohol group and a small acyl group.
The differential expression of these enzymes in normal versus tumor tissues is a key factor in the tumor-targeting strategy of this compound.
Enzymatic Conversion of this compound to Etoposide
The enzymatic reaction involves the hydrolysis of the ester linkage in this compound by CES1 or CES2, yielding Etoposide and a byproduct.
Data Presentation: Enzymatic Kinetics
Quantitative data on the kinetic parameters for the hydrolysis of this compound by human CES1 and CES2 is not publicly available in the searched resources. The following table is a template that can be populated once such data becomes available through further research.
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| CES1 | N/A | N/A | N/A | N/A |
| CES2 | N/A | N/A | N/A | N/A |
| Table 1: Kinetic Parameters for the Hydrolysis of this compound by Human Carboxylesterases (Template). Data not available in the searched resources. |
Experimental Protocols
In Vitro Hydrolysis of this compound by Recombinant Human Carboxylesterases
This protocol describes a general procedure for determining the kinetic parameters of this compound hydrolysis by CES1 and CES2.
Materials:
-
This compound
-
Etoposide standard
-
Recombinant human CES1 and CES2 enzymes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
96-well microplate
-
Incubator
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Etoposide in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant CES1 and CES2 enzymes to the desired concentration in phosphate buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a range of this compound concentrations (e.g., 0.5 µM to 100 µM) to individual wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
Incubate the plate at 37°C with shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the initial velocity of the reaction at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
HPLC Method for Quantification of this compound and Etoposide
A reverse-phase HPLC method with UV detection can be used for the separation and quantification of this compound and Etoposide.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Standard Curve: Prepare standard curves for both this compound and Etoposide by plotting the peak area against a series of known concentrations.
Cellular Uptake and Cytotoxicity Assays
Cellular Uptake Assay:
-
Seed cancer cells with varying levels of CES1 and CES2 expression in a multi-well plate.
-
Treat the cells with this compound for different time points.
-
Lyse the cells and quantify the intracellular concentrations of this compound and Etoposide using HPLC-MS/MS.[5]
Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound and Etoposide for 48-72 hours.
-
Add MTT reagent and incubate.
-
Add solubilization solution and measure the absorbance at 570 nm.
-
Calculate the IC50 values for each compound in different cell lines.
Signaling Pathways and Experimental Workflows
Etoposide-Induced DNA Damage Response and Apoptosis
Upon its release from this compound, Etoposide targets topoisomerase II, leading to the formation of stable covalent complexes with DNA. This results in DNA double-strand breaks, which trigger the DNA Damage Response (DDR) and ultimately lead to apoptosis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Toniribate vs. Etoposide: A Technical Guide to Preliminary Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide, a topoisomerase II inhibitor, has long been a cornerstone of various chemotherapy regimens. Its mechanism of action, which involves the induction of DNA strand breaks in rapidly dividing cancer cells, has proven effective against a range of malignancies, including lung cancer, testicular cancer, and lymphomas. However, its use is often associated with significant toxicities, such as myelosuppression, nausea, and alopecia. In the quest for improved therapeutic indices, etoposide toniribate, a prodrug of etoposide, has been developed. This technical guide provides an in-depth comparison of the preliminary efficacy of this compound versus its parent compound, etoposide, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by topoisomerase II to relieve torsional stress during DNA replication and transcription, preventing the re-ligation of the DNA strands. The accumulation of these DNA breaks triggers cell cycle arrest and apoptosis.[1][2][3][4]
This compound is designed to be preferentially activated to etoposide within the tumor microenvironment. This activation is mediated by carboxylesterases, enzymes that are often upregulated in tumor cells. This targeted conversion aims to concentrate the cytotoxic payload at the tumor site, potentially enhancing efficacy while minimizing systemic exposure and associated toxicities.
Comparative Preliminary Efficacy
A direct head-to-head clinical trial comparing the efficacy of this compound and etoposide in the same cancer type is not yet available. However, preliminary data from separate phase II clinical trials in patients with advanced biliary tract cancer provide a basis for a preliminary comparison.
| Efficacy Endpoint | This compound (Pape UF, et al.) | Etoposide (Ekstrom K, et al.) |
| Disease Control Rate (DCR) | 55.6% | Not Reported |
| Partial Response (PR) | >20% (Implied) | 6% |
| Progressive Disease (PD) | 40% | Not Reported |
| Median Overall Survival (OS) | 227 days | 4.5 months (approx. 135 days) |
| 1-Year Overall Survival (OS) | 44% | Not Reported |
| Median Progression-Free Survival (PFS) | 103 days | Not Reported |
Note: The data presented are from two separate, non-contemporaneous clinical trials and should be interpreted with caution. The patient populations and study designs may have differed.
Experimental Protocols
This compound in Advanced Biliary Tract Cancer (Pape UF, et al.)
This was a multicenter, open-label, randomized phase II trial.
-
Patient Population: 27 patients with unresectable biliary tract cancer.
-
Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria were not detailed in the available abstract.
-
Treatment Regimen: Patients were randomized (1:1) to receive either this compound or best supportive care (BSC). This compound was administered intravenously at a dose of 150 or 200 mg/m² on days 1 to 5 of a 3-week cycle.
-
Response Evaluation: Patients were assessed every 4 weeks. The specific response criteria (e.g., RECIST 1.1) were not specified in the abstract but are standard in modern oncology trials.
Etoposide in Advanced Pancreatic and Biliary Cancer (Ekstrom K, et al.)
This was a phase II trial.
-
Patient Population: 31 symptomatic patients with advanced pancreatic and biliary cancer.
-
Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria were not detailed in the available abstract.
-
Treatment Regimen: The exact dosing and schedule for single-agent etoposide were not specified in the abstract.
-
Response Evaluation: Objective and subjective responses were measured. Quality of life was evaluated using the EORTC QLQ-C30 questionnaire.
Signaling Pathways
Etoposide-Induced DNA Damage and Apoptosis
The primary mechanism of etoposide-induced cell death involves the activation of the intrinsic apoptotic pathway following DNA damage.
Caption: Etoposide's mechanism of action leading to apoptosis.
This compound Activation
This compound's targeted action relies on its enzymatic conversion to etoposide.
References
In which cancers is Etoposide Toniribate being investigated?
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Etoposide Toniribate (also known as EDO-S7.1) is an investigational chemotherapeutic agent designed as a tumor-activated prodrug of etoposide. This design aims to enhance the therapeutic index of etoposide by selectively delivering the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity. The activation mechanism relies on the enzymatic cleavage by carboxylesterases (CEs), which are often overexpressed in various tumor types. This technical guide provides a comprehensive overview of the cancers in which this compound is currently being investigated, with a primary focus on advanced biliary tract cancer, for which clinical trial data is available. Additionally, it details the mechanism of action, experimental protocols from key studies, and summarizes quantitative data in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Targeted Etoposide Prodrug
Etoposide is a well-established topoisomerase II inhibitor widely used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas.[1] Its mechanism of action involves the formation of a stable complex with DNA and topoisomerase II, leading to double-strand DNA breaks and subsequent cell death.[2][3] However, the clinical utility of etoposide is often limited by its systemic toxicity.
This compound is a novel prodrug of etoposide developed to address this limitation. Upon intravenous administration, this compound is designed to be cleaved and activated by specific carboxylesterases (CE1 and CE2), which are found to be upregulated in certain tumor cells.[4] This tumor-specific activation is intended to increase the concentration of the active drug, etoposide, at the tumor site, thereby enhancing its efficacy while reducing systemic exposure and associated side effects.[4]
Investigational Landscape: Focus on Biliary Tract Cancer
Currently, the most prominent clinical investigation of this compound is in the treatment of advanced biliary tract cancer (BTC). The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to this compound for this indication.
Phase II Clinical Trial in Advanced Biliary Tract Cancer
A significant source of data for this compound in biliary tract cancer comes from a randomized, multicenter, open-label Phase II clinical trial.
-
Study Design: Randomized, open-label, multicenter Phase II trial.
-
Patient Population: 27 patients with unresectable biliary tract cancer.
-
Randomization: Patients were randomized 1:1 to receive either this compound or Best Supportive Care (BSC).
-
Treatment Regimen: this compound was administered intravenously at a dose of 150 or 200 mg/m² on days 1 to 5 of a 3-week cycle.
-
Assessment: Tumor response was assessed every 4 weeks.
-
Crossover: Patients in the BSC arm were permitted to cross over to the this compound arm upon disease progression.
-
Primary Objective: To compare the Disease Control Rate (DCR) between the two treatment arms.
-
Secondary Objectives: Progression-Free Survival (PFS), Time to Treatment Failure (TTF), Overall Survival (OS), and safety.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=14) | Best Supportive Care (n=13) |
| Median Age (years) | 60.3 | 65.8 |
| Male (%) | 57 | 46 |
| Distant Metastatic Disease | Majority of patients in both arms | Majority of patients in both arms |
Data sourced from a Phase II trial in advanced biliary tract cancer.
Table 2: Efficacy Outcomes
| Endpoint | This compound | Best Supportive Care |
| Disease Control Rate (DCR) | 55.6% (95% CI, 21.2%-86.3%) | 20.0% (95% CI, 2.5%-55.6%) |
| Progressive Disease | 40% | 70% |
| Median Progression-Free Survival (PFS) | 103 days | 39 days |
| Median Time to Treatment Failure (TTF) | 92 days | 39 days |
| Median Overall Survival (OS) | 227 days | 162 days |
| Estimated 1-year OS | 44% | 11.3% |
Data sourced from a Phase II trial in advanced biliary tract cancer.
Table 3: Common Adverse Events (≥20% of patients)
| Adverse Event | Percentage of Patients |
| Neutropenia | 78.3% |
| Leukopenia | 65.2% |
| Thrombocytopenia | 56.5% |
| Anemia | 52.2% |
| Alopecia | 34.4% |
| Fatigue | 34.4% |
| Abdominal Pain | 22% |
Data sourced from a Phase II trial in advanced biliary tract cancer.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action is a two-step process involving targeted activation followed by the known cytotoxic effects of etoposide.
-
Tumor-Specific Activation: this compound, the inactive prodrug, circulates in the bloodstream. In the tumor microenvironment where carboxylesterases (CE1 and CE2) are overexpressed, the prodrug is enzymatically cleaved, releasing the active cytotoxic agent, etoposide.
-
Inhibition of Topoisomerase II: The released etoposide then acts as a topoisomerase II inhibitor. It stabilizes the covalent intermediate complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand DNA breaks.
-
Induction of Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily in the G2 and S phases, and ultimately induces apoptosis (programmed cell death) in the cancer cells.
Experimental Workflow: From Prodrug Administration to Cellular Effect
The investigation of this compound follows a logical workflow from administration to the observation of its therapeutic effect.
Investigations in Other Cancers: A Note on the Parent Compound
While the clinical development of this compound is currently focused on biliary tract cancer, the parent compound, etoposide, has a broad spectrum of activity and is used in the treatment of numerous other malignancies. It is important to note that the following information pertains to etoposide and not this compound, for which specific clinical or extensive preclinical data in these cancers is not yet publicly available. The rationale for investigating this compound in these cancers would be based on the established efficacy of etoposide and the potential for improved tolerability through targeted delivery.
-
Small Cell Lung Cancer (SCLC): Etoposide, in combination with platinum agents, is a standard first-line treatment for SCLC.
-
Testicular Cancer: Etoposide is a key component of curative chemotherapy regimens for testicular cancer.
-
Lymphomas: Etoposide is used in various combination therapies for both Hodgkin and non-Hodgkin lymphomas.
-
Leukemias: Etoposide has shown activity in certain types of leukemia.
-
Glioblastoma: Etoposide has been investigated for the treatment of glioblastoma, a type of brain tumor.
Preclinical studies on etoposide in various cancer cell lines and animal models have been extensive, providing a strong foundation for its clinical use. In vitro studies have demonstrated its cytotoxic effects against a wide range of tumor cell lines. Animal models, including xenografts, have been instrumental in evaluating its in vivo efficacy.
Future Directions
The promising results from the Phase II trial of this compound in advanced biliary tract cancer warrant further investigation in a Phase III setting to confirm its clinical benefit. The tumor-activated prodrug approach holds significant potential for improving the therapeutic window of etoposide. Future research may focus on:
-
Expansion to Other Cancers: Investigating the efficacy and safety of this compound in other solid tumors and hematological malignancies where etoposide is currently used. The expression levels of carboxylesterases in different tumor types could serve as a biomarker for patient selection.
-
Combination Therapies: Exploring the synergistic effects of this compound with other anticancer agents, including targeted therapies and immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers beyond carboxylesterase expression to better select patients who are most likely to respond to this compound.
Conclusion
This compound represents a targeted approach to cancer therapy, aiming to enhance the efficacy and reduce the toxicity of the widely used chemotherapeutic agent, etoposide. The primary focus of its clinical investigation to date has been in advanced biliary tract cancer, where it has demonstrated encouraging results in a Phase II trial. While its evaluation in other cancer types is not yet well-documented in publicly available literature, the established broad-spectrum activity of its parent compound, etoposide, provides a strong rationale for future investigations in a wider range of malignancies. This technical guide summarizes the current state of knowledge on this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology.
References
Etoposide Toniribate: A Deep Dive into its Tumor-Specific Targeting Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etoposide Toniribate represents a significant advancement in chemotherapy by employing a tumor-specific targeting mechanism designed to enhance the therapeutic window of the widely used anticancer agent, etoposide. As a prodrug, this compound remains largely inactive in systemic circulation, minimizing off-target toxicity. Its activation is contingent upon enzymatic cleavage by carboxylesterases (CES), particularly CES1 and CES2, which are found to be overexpressed in various tumor types. This targeted release of the active etoposide at the tumor site leads to a localized cytotoxic effect, thereby increasing efficacy while reducing systemic side effects. This in-depth technical guide elucidates the core mechanism of this compound, presents available clinical data, details relevant experimental protocols, and provides visualizations of the key pathways and processes involved.
The Core Mechanism: Exploiting a Tumor-Specific Enzymatic Landscape
The fundamental principle behind this compound's tumor specificity lies in the differential expression of carboxylesterases between cancerous and healthy tissues. This compound is a molecularly engineered version of etoposide, rendered inactive by a chemical moiety that is a substrate for CES enzymes.
Upon intravenous administration, this compound circulates through the body in its inactive state. In tissues with normal or low levels of carboxylesterases, the prodrug remains largely intact. However, in the microenvironment of tumors that overexpress CES1 and/or CES2, the ester bond in this compound is hydrolyzed. This enzymatic cleavage releases the active cytotoxic agent, etoposide, directly at the site of the malignancy.
The liberated etoposide then exerts its well-established anticancer effects. It primarily targets topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a ternary complex with DNA and topoisomerase II, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the G2 and S phases, and ultimately induces apoptosis in rapidly dividing cancer cells. The tumor-specific activation of etoposide is intended to heighten its efficacy against malignant cells while mitigating its systemic toxicity.[1]
The Role of Carboxylesterases (CES1 and CES2)
Carboxylesterases are a family of serine hydrolases that play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. While CES1 is predominantly expressed in the liver, CES2 is found in various tissues, including the gastrointestinal tract, kidney, and liver.[2] Notably, the expression of these enzymes is often dysregulated in cancer.
Several studies have reported the overexpression of CES2 in a variety of malignancies, including colorectal, ovarian, and non-small cell lung cancer. This overexpression provides a molecular basis for the selective activation of prodrugs like this compound in the tumor microenvironment. The table below summarizes the expression of CES1 and CES2 in various human cancers compared to normal tissues, based on data from The Cancer Genome Atlas (TCGA) and other sources.
| Cancer Type | CES1 Expression (Tumor vs. Normal) | CES2 Expression (Tumor vs. Normal) |
| Biliary Tract Cancer | Variable | Often Overexpressed |
| Colorectal Cancer | Generally Lower | Frequently Overexpressed[3] |
| Breast Cancer | Variable | Variable[4] |
| Prostate Cancer | Variable | Variable |
| Lung Cancer | Variable | Often Overexpressed |
| Liver Cancer | Lower in Tumor[1] | Variable |
| Pancreatic Cancer | Variable | Often Overexpressed |
| Renal Cancer | Variable | Often Overexpressed |
| Stomach Cancer | Variable | Often Overexpressed |
Note: This table provides a general overview. Expression levels can vary significantly between individual tumors and cancer subtypes.
Preclinical and Clinical Evidence
While specific preclinical pharmacokinetic and efficacy data for this compound are not extensively available in the public domain, the principles of its design are supported by studies on other etoposide prodrugs and the clinical data from a phase II trial.
Preclinical Insights from Etoposide Prodrugs
Studies on other etoposide prodrugs have demonstrated the feasibility of tumor-targeted activation. For instance, preclinical models have shown that antibody-directed enzyme prodrug therapy (ADEPT) using an etoposide prodrug can lead to significant tumor growth inhibition with reduced systemic toxicity. In a murine neuroblastoma model, an etoposide prodrug was shown to be over 100-fold less toxic than etoposide itself in vitro. In vivo, localized activation of the prodrug at the tumor site resulted in a 75% reduction in tumor growth, which was significantly more effective than systemic administration of the maximum tolerated dose of etoposide. These findings support the rationale for developing tumor-activated prodrugs of etoposide.
Clinical Efficacy of this compound in Biliary Tract Cancer
A randomized, multicenter, open-label phase II clinical trial evaluated the efficacy and safety of this compound in patients with advanced, unresectable biliary tract cancer who had relapsed or were refractory to standard therapy. The trial compared this compound to the best supportive care (BSC).
Table 2.1: Efficacy Results from the Phase II Trial of this compound in Advanced Biliary Tract Cancer
| Endpoint | This compound (n=14) | Best Supportive Care (BSC) (n=13) | p-value |
| Disease Control Rate (DCR) | 55.6% (95% CI: 21.2-86.3) | 20.0% (95% CI: 2.5-55.6) | Not Reported |
| Median Progression-Free Survival (PFS) | 103 days | 39 days | Not Reported |
| Median Overall Survival (OS) | 227 days | 162 days | Not Reported |
| 1-Year Overall Survival Rate | 44.0% | 11.3% | Not Reported |
Table 2.2: Common Adverse Events (Grade ≥3) in the this compound Arm
| Adverse Event | Percentage of Patients |
| Neutropenia | 78.3% |
| Leukopenia | 65.2% |
| Thrombocytopenia | 56.5% |
| Anemia | 52.2% |
| Alopecia | 34.4% |
| Fatigue | 34.4% |
| Abdominal Pain | 22.0% |
The results of this phase II trial demonstrated a clinically meaningful improvement in disease control, progression-free survival, and overall survival for patients treated with this compound compared to best supportive care. Based on these promising findings, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to this compound for the treatment of biliary tract cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Carboxylesterase Activity Assay
Objective: To quantify the enzymatic activity of CES1 and CES2 in tumor and normal tissue lysates.
Materials:
-
Tissue lysates (tumor and normal)
-
4-Methylumbelliferyl acetate (4-MUA) as a fluorogenic substrate
-
CES1 and CES2 specific inhibitors (e.g., loperamide for CES2 inhibition)
-
Phosphate-buffered saline (PBS)
-
Fluorometer and 96-well black microplates
Protocol:
-
Prepare tissue lysates by homogenizing fresh or frozen tissue samples in lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Prepare a reaction mixture containing PBS and 4-MUA.
-
To differentiate between CES1 and CES2 activity, pre-incubate a subset of samples with a CES-specific inhibitor.
-
Add a standardized amount of protein from each tissue lysate to the wells of a 96-well plate.
-
Initiate the reaction by adding the 4-MUA reaction mixture to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for 4-methylumbelliferone) over time using a fluorometer.
-
Calculate the rate of 4-MUA hydrolysis, which is proportional to the carboxylesterase activity.
-
Normalize the activity to the total protein concentration to obtain specific activity (e.g., in pmol/min/mg protein).
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to overexpress CES1 or CES2
-
This compound, etoposide (as a positive control), and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound
-
Etoposide
-
-
Administer the treatments according to a predefined schedule and route (e.g., intravenous injections daily for 5 days).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition and compare it to the control groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion and Future Directions
This compound represents a promising strategy to improve the therapeutic index of etoposide by leveraging the differential expression of carboxylesterases in tumors. The tumor-specific activation mechanism has the potential to deliver a higher concentration of the active drug to the cancer cells while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. The positive results from the phase II clinical trial in biliary tract cancer provide strong evidence for its clinical potential.
Future research should focus on several key areas:
-
Comprehensive Carboxylesterase Profiling: A broader and more quantitative analysis of CES1 and CES2 expression across a wider range of human cancers is needed to identify patient populations most likely to benefit from this compound.
-
Preclinical Pharmacokinetics and Efficacy: Detailed preclinical studies on the pharmacokinetics and efficacy of this compound in various cancer models are warranted to further characterize its therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, including targeted therapies and immunotherapies, could lead to more effective treatment regimens.
-
Biomarker Development: The identification of predictive biomarkers beyond CES expression could help in patient selection and treatment personalization.
References
- 1. Expression of CES1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Etoposide bioavailability after oral administration of the prodrug etoposide phosphate in cancer patients during a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of CES2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Preclinical Profile of Etoposide Toniribate: A Targeted Approach to Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and underlying scientific principles of etoposide toniribate, a novel prodrug of the well-established anticancer agent etoposide. This compound is designed for targeted delivery to solid tumors, leveraging the differential expression of activating enzymes to enhance therapeutic efficacy and potentially reduce systemic toxicity. This document synthesizes available preclinical information, details relevant experimental methodologies, and visualizes key mechanisms of action to support further research and development in oncology.
Introduction to this compound
This compound (formerly known as RN-770) is a chemically modified version of etoposide, a topoisomerase II inhibitor widely used in the treatment of various malignancies. The rationale behind the development of this compound lies in its design as a prodrug. This approach aims to improve the therapeutic index of etoposide by achieving higher concentrations of the active drug at the tumor site while minimizing exposure to healthy tissues.
The activation of this compound is dependent on the enzymatic activity of carboxylesterases (CES), which are frequently overexpressed in a variety of solid tumors. This tumor-specific activation is the cornerstone of this compound's targeted therapeutic strategy.
Mechanism of Action
The pharmacological activity of this compound is mediated by its active metabolite, etoposide. The mechanism unfolds in two key stages:
2.1. Prodrug Activation:
This compound is administered in an inactive form. Upon distribution to tumor tissues with high levels of carboxylesterase activity, the prodrug is enzymatically cleaved, releasing the active etoposide moiety. This targeted release is intended to concentrate the cytotoxic agent within the tumor microenvironment.
2.2. Inhibition of Topoisomerase II and Induction of Apoptosis:
Once activated, etoposide targets topoisomerase II, a critical enzyme involved in DNA replication and repair. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, which results in the accumulation of double-strand DNA breaks. The persistence of this damage triggers a cascade of cellular events, ultimately leading to cell cycle arrest, primarily at the S and G2 phases, and the induction of apoptosis (programmed cell death).
Preclinical Data
In Vitro Cytotoxicity of Etoposide
The following table summarizes the cytotoxic activity of etoposide in various human solid tumor cell lines, as reported in publicly available studies. It is important to note that the sensitivity of different cell lines to etoposide can vary significantly.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 1.5 - 5.0 | 72 |
| HCT116 | Colon Carcinoma | 0.5 - 2.0 | 72 |
| MCF-7 | Breast Carcinoma | 1.0 - 10.0 | 72 |
| SF-295 | Glioblastoma | 2.0 - 8.0 | 48 |
| OVCAR-3 | Ovarian Carcinoma | 0.8 - 4.0 | 72 |
Note: IC50 values are approximate and can vary based on experimental conditions.
In Vivo Efficacy of Etoposide in Solid Tumor Xenograft Models
The antitumor activity of etoposide has been evaluated in various animal models of solid tumors. The table below presents a summary of representative in vivo studies.
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Lewis Lung Carcinoma | C57BL/6 Mice | 10 mg/kg, i.p., daily for 5 days | ~60% |
| B16 Melanoma | C57BL/6 Mice | 15 mg/kg, i.v., every 4 days for 3 doses | ~50% |
| HT-29 Colon Xenograft | Nude Mice | 20 mg/kg, i.p., daily for 5 days | ~70% |
| PC-3 Prostate Xenograft | Nude Mice | 10 mg/kg, i.v., 3 times a week for 2 weeks | ~55% |
Note: Efficacy data is dependent on the specific tumor model and treatment schedule.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of etoposide and, by extension, would be applicable to the study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the drug that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: A serial dilution of the test compound (e.g., etoposide or this compound) is prepared and added to the wells. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Solid Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a test compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule, dose, and route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Future Directions and Conclusion
This compound represents a promising strategy for enhancing the therapeutic window of etoposide in the treatment of solid tumors. The principle of tumor-specific activation by carboxylesterases is a well-validated approach in prodrug design. However, a comprehensive preclinical dataset for this compound across a diverse range of solid tumor types is needed to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit.
Future preclinical studies should focus on:
-
In vitro screening: Determining the IC50 values of this compound in a broad panel of solid tumor cell lines with varying levels of carboxylesterase expression.
-
In vivo efficacy: Evaluating the antitumor activity of this compound in a variety of solid tumor xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and correlating its pharmacokinetic parameters with its pharmacodynamic effects.
-
Biomarker Development: Identifying and validating biomarkers, such as carboxylesterase expression levels, to predict response to this compound.
Etoposide Toniribate: A Technical Guide to Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etoposide Toniribate is a novel, water-soluble prodrug of etoposide, a potent topoisomerase II inhibitor widely used in oncology. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action through the topoisomerase II inhibition pathway. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the conversion of this compound to its active form, etoposide, and the subsequent molecular interactions that lead to cancer cell apoptosis. Included are structured tables of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's scientific foundation.
Mechanism of Action: Topoisomerase II Inhibition Pathway
This compound exerts its cytotoxic effects as a prodrug of etoposide.[1] Following intravenous administration, this compound is enzymatically cleaved by carboxylesterases, which are often upregulated in tumor cells, to release its active metabolite, etoposide.[1] Etoposide then targets topoisomerase II, an essential enzyme involved in resolving DNA topological challenges during replication, transcription, and chromosome segregation.
The key steps in the topoisomerase II inhibition pathway by etoposide are:
-
Formation of a Ternary Complex: Etoposide does not bind to DNA or topoisomerase II alone. Instead, it intercalates into the DNA-topoisomerase II cleavage complex.[2][3] This forms a stable ternary complex, trapping the enzyme in a state where it has created a double-strand break in the DNA.
-
Prevention of DNA Re-ligation: The primary mechanism of etoposide is the inhibition of the re-ligation step of the topoisomerase II catalytic cycle.[2] By stabilizing the cleavage complex, etoposide prevents the enzyme from rejoining the severed DNA strands.
-
Accumulation of DNA Double-Strand Breaks: The persistence of these topoisomerase II-linked DNA double-strand breaks is highly toxic to the cell. The accumulation of these breaks triggers cellular DNA damage responses.
-
Induction of Apoptosis: If the DNA damage is extensive and cannot be repaired, the cell undergoes programmed cell death, or apoptosis. This is the ultimate mechanism by which etoposide eliminates cancer cells. Etoposide's activity is cell cycle-dependent, primarily affecting cells in the late S and G2 phases.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite, etoposide.
Table 1: Preclinical Cytotoxicity of Etoposide (Active Metabolite)
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| MOLT-3 | Leukemia | 0.051 | Not Specified |
| HepG2 | Liver Cancer | 30.16 | Not Specified |
| BGC-823 | Gastric Cancer | 43.74 ± 5.13 | Not Specified |
| A549 | Lung Cancer | 139.54 ± 7.05 | Not Specified |
| HeLa | Cervical Cancer | 209.90 ± 13.42 | Not Specified |
| MCF-7 | Breast Cancer | ~150 (24h), ~100 (48h) | MTT Assay |
| MDA-MB-231 | Breast Cancer | ~200 (48h) | MTT Assay |
Note: Data for etoposide, the active metabolite of this compound.
Table 2: Clinical Efficacy of this compound in Advanced Biliary Tract Cancer (Phase II)
| Parameter | This compound (n=14) | Best Supportive Care (BSC) (n=13) |
| Disease Control Rate (DCR) | 55.6% (95% CI, 21.2%-86.3%) | 20.0% (95% CI, 2.5%-55.6%) |
| Median Progression-Free Survival (PFS) | 103 days | 39 days |
| Median Time to Treatment Failure (TTF) | 92 days | 39 days |
| Median Overall Survival (OS) | 227 days | 162 days |
Table 3: Pharmacokinetic Parameters of Etoposide (Active Metabolite)
| Parameter | Value | Conditions |
| Bioavailability (oral) | ~50% (variable) | Standard Dose |
| Protein Binding | ~97% | Plasma |
| Elimination Half-life (t½β) | 4.9 ± 1.2 h | Parenteral administration |
| Clearance (Cl) | 18.8 ± 5.3 ml min⁻¹ m⁻² | Parenteral administration |
| Volume of Distribution (Vdss) | 6.8 ± 2.7 L/m² | Parenteral administration |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of topoisomerase II inhibitors like etoposide are provided below.
Topoisomerase II DNA Decatenation/Relaxation Assay
This in vitro assay assesses the direct inhibitory effect of a compound on the enzymatic activity of purified topoisomerase II.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)
-
10 mM ATP solution
-
Test compound (Etoposide/Etoposide Toniribate) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer (STEB): 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube. For a 20 µL final volume:
-
2 µL 10x Topo II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng)
-
Variable volume of sterile water
-
1 µL of test compound at various concentrations (or DMSO for control)
-
-
Enzyme Addition: Add a predetermined amount of Topoisomerase II enzyme (e.g., 1-5 units) to each tube, except for the no-enzyme control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 5 µL of STEB.
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Decatenated or relaxed DNA will migrate differently from the catenated or supercoiled substrate.
In Vitro DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent topoisomerase II-DNA cleavage complex.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Cleavage Buffer (similar to Topo II Assay Buffer, may be ATP-free for certain mechanisms)
-
Test compound (Etoposide/Etoposide Toniribate)
-
SDS (10% solution)
-
Proteinase K (10 mg/ml)
-
Loading dye
-
1% Agarose gel with DNA stain
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
2 µL 10x Cleavage Buffer
-
1 µL plasmid DNA (e.g., 250 ng)
-
Variable volume of sterile water
-
1 µL of test compound at various concentrations
-
1-2 units of Topoisomerase IIα
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Trapping the Complex: Add 2 µL of 10% SDS to trap the cleavage complex.
-
Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for another 30 minutes to digest the enzyme.
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel.
-
Analysis: An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex by the test compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value of the compound.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating this compound.
This comprehensive guide provides a detailed technical overview of this compound, from its molecular mechanism to its preclinical and clinical evaluation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of oncology drug development.
References
- 1. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of etoposide: correlation of pharmacokinetic parameters with clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Etoposide Toniribate: A Technical Guide for Researchers
An In-depth Analysis of a Novel Prodrug for Targeted Cancer Therapy
Introduction
Etoposide Toniribate (also known as EDO-S7.1) is an investigational prodrug of etoposide, a well-established topoisomerase II inhibitor used in the treatment of various malignancies. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, metabolic activation, and available preclinical and clinical data, with a focus on quantitative data and experimental methodologies.
Mechanism of Action: A Targeted Approach
This compound is designed for tumor-targeted delivery of its active metabolite, etoposide. The core of its mechanism lies in its selective activation within the tumor microenvironment.
This compound is a molecular conjugate that is cleaved by specific carboxylesterases (CEs), namely CE1 and CE2. These enzymes are often upregulated in various tumor cell types.[1] This enzymatic cleavage releases etoposide directly at the tumor site, thereby increasing its local concentration and therapeutic efficacy while potentially reducing systemic toxicity.[1]
Once released, etoposide exerts its cytotoxic effects by inhibiting topoisomerase II. This enzyme is crucial for DNA replication and transcription, as it resolves DNA supercoils by creating transient double-strand breaks. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[2][3] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest, primarily in the G2 and S phases, and inducing apoptotic cell death.[1]
Figure 1: Mechanism of Action of this compound.
Pharmacokinetics
While comprehensive preclinical pharmacokinetic data for this compound is not extensively published, the available information focuses on the conversion to its active form, etoposide, and the subsequent pharmacokinetics of etoposide.
Etoposide Pharmacokinetic Parameters
The pharmacokinetics of etoposide have been well-characterized and are relevant to understanding the exposure resulting from this compound administration.
| Parameter | Value | Species/Conditions |
| Elimination Half-life (t½) | 4 to 11 hours | Human, intravenous |
| Clearance (CL) | 33 to 48 mL/min | Human, intravenous |
| Volume of Distribution (Vd) | 18 to 29 L | Human |
| Protein Binding | ~97% | Human plasma |
| Oral Bioavailability | ~50% (variable) | Human |
Note: Data for etoposide, the active metabolite.
Clinical Efficacy and Safety
A significant portion of the clinical development of this compound has focused on its application in advanced biliary tract cancer (BTC).
Phase II Clinical Trial in Advanced Biliary Tract Cancer
A randomized, multicenter, open-label Phase II trial evaluated the efficacy and safety of intravenous this compound in patients with unresectable biliary tract cancer who had progressed after prior systemic therapy. Patients were randomized to receive either this compound (150 or 200 mg/m² intravenously on days 1 to 5 of a 3-week cycle) or best supportive care (BSC).
Table 1: Efficacy Results in Advanced Biliary Tract Cancer
| Endpoint | This compound (n=14) | Best Supportive Care (n=13) |
| Disease Control Rate (DCR) | 55.6% (95% CI, 21.2%-86.3%) | 20.0% (95% CI, 2.5%-55.6%) |
| Median Progression-Free Survival (PFS) | 103 days | 39 days |
| Median Overall Survival (OS) | 227 days | 162 days |
| 1-Year Overall Survival (OS) | 44% | 11.3% |
Table 2: Common Adverse Events (≥20%) in the this compound Arm
| Adverse Event | Incidence |
| Neutropenia | 78.3% |
| Leukopenia | 65.2% |
| Thrombocytopenia | 56.5% |
| Anemia | 52.2% |
| Alopecia | 34.4% |
| Fatigue | 34.4% |
| Abdominal Pain | 22% |
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the pharmacological characterization of this compound.
Carboxylesterase Activity Assay
This assay is crucial for determining the rate of conversion of this compound to etoposide.
Figure 2: Workflow for Carboxylesterase Activity Assay.
-
Enzyme Source: Prepare cell lysates from tumor cell lines with known carboxylesterase expression or use purified recombinant human CE1 and CE2.
-
Substrate: Prepare a stock solution of this compound in a suitable solvent.
-
Reaction: Incubate a known concentration of this compound with the enzyme source in a reaction buffer at 37°C.
-
Sampling: Collect aliquots of the reaction mixture at various time points.
-
Analysis: Quench the reaction and analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the formation of etoposide over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of this compound and compares it to etoposide.
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and etoposide for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) values.
Topoisomerase II Inhibition Assay
This assay confirms the mechanism of action of the released etoposide.
Figure 3: Topoisomerase II DNA Relaxation Assay.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and reaction buffer.
-
Drug Addition: Add varying concentrations of etoposide (or etoposide generated from this compound) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C to allow the topoisomerase II-mediated DNA relaxation to occur.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a retention of the supercoiled form.
Conclusion
This compound represents a promising targeted therapeutic strategy that leverages the overexpression of carboxylesterases in tumor cells to achieve site-specific activation of etoposide. Clinical data in advanced biliary tract cancer suggests a favorable efficacy and manageable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate its pharmacokinetic advantages and to explore its potential in other solid tumors with high carboxylesterase expression. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid researchers in the ongoing development and evaluation of this novel anticancer agent.
References
Etoposide Toniribate: An In-Depth Technical Guide to its Intellectual Property and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etoposide Toniribate (also known as EDO-S7.1 and CAP7.1) is a novel, tumor-activated prodrug of the well-established chemotherapeutic agent, etoposide. Developed to enhance the therapeutic index of etoposide, this next-generation topoisomerase II inhibitor leverages the overexpression of carboxylesterases (CES) in certain tumor types for its targeted activation. This targeted delivery mechanism aims to increase the concentration of the active drug at the tumor site, thereby improving efficacy while potentially reducing systemic toxicity. This guide provides a comprehensive overview of the intellectual property landscape, mechanism of action, clinical and preclinical data, and key experimental protocols related to this compound.
Introduction to this compound
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a cornerstone in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas.[1][2] Its cytotoxic effect is mediated through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA cleavage complex, etoposide induces double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[3]
This compound is a prodrug designed to overcome some of the limitations of conventional etoposide therapy, such as myelosuppression and the development of resistance. It is specifically engineered to be activated by carboxylesterases 1 and 2 (CES1 and CES2), enzymes that are often upregulated in tumor cells.[3] This tumor-specific activation is intended to concentrate the cytotoxic payload, etoposide, within the cancerous tissue, thereby enhancing its anti-tumor activity and minimizing off-target effects.
Intellectual Property Landscape
The primary intellectual property protecting this compound appears to be centered around its formulation and composition. A key patent application, EP4233837A1 , titled "Solid and oral this compound compositions ," filed by CellAct Pharma GmbH , is central to its intellectual property portfolio. While the full text of this patent is not publicly available through standard search databases, the title suggests a focus on novel formulations that likely enhance the stability, delivery, and efficacy of the drug, potentially including oral bioavailability.
Further investigation into patents assigned to CellAct Pharma GmbH, and its subsequent development partners Mundipharma EDO GmbH and Imbrium Therapeutics, would be necessary to fully delineate the scope of protection, including composition of matter, methods of use, and manufacturing processes.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is a two-step process that begins with its targeted activation and culminates in the induction of apoptosis.
Tumor-Specific Activation
The workflow for the activation of this compound is depicted below:
Downstream Signaling: Induction of Apoptosis
Upon its release, etoposide targets topoisomerase II, leading to DNA damage and the activation of apoptotic signaling cascades. The primary pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Preclinical and Clinical Data
Preclinical Studies
Preclinical evaluation of this compound has demonstrated its potential for enhanced anti-tumor activity and an improved safety profile compared to etoposide. In vitro studies have shown its selective activation in cancer cell lines overexpressing carboxylesterases. In vivo studies in xenograft models have shown significant tumor growth inhibition.
(Note: Specific quantitative data from preclinical studies were not available in the public domain at the time of this report. Further investigation of publications from the developing companies is recommended.)
Clinical Trials
A key clinical study evaluating the efficacy and safety of this compound is the randomized Phase II trial in patients with advanced biliary tract cancer (BTC) who have progressed after at least one line of chemotherapy.
Table 1: Efficacy Results from the Phase II Trial in Advanced Biliary Tract Cancer
| Endpoint | This compound (n=14) | Best Supportive Care (BSC) (n=13) |
| Disease Control Rate (DCR) | 55.6% (95% CI, 21.2%-86.3%) | 20.0% (95% CI, 2.5%-55.6%) |
| Median Overall Survival (OS) | 227 days | 162 days |
| 1-Year Overall Survival (OS) Rate | 44% | 11.3% |
| Median Progression-Free Survival (PFS) | 103 days | 39 days |
Table 2: Common Adverse Events (Grade ≥3) in the Phase II Trial
| Adverse Event | This compound Arm |
| Neutropenia | 78.3% |
| Leukopenia | 65.2% |
| Thrombocytopenia | 56.5% |
| Anemia | 52.2% |
Experimental Protocols
Phase II Clinical Trial Protocol (Summary)
-
Study Design: Multicenter, open-label, randomized 1:1 trial.
-
Patient Population: Patients with unresectable, advanced biliary tract cancer with disease progression after one or more lines of chemotherapy.
-
Intervention:
-
This compound Arm: 200 or 150 mg/m² administered intravenously on days 1 to 5 of a 3-week cycle.
-
Control Arm: Best Supportive Care (BSC). Patients in the BSC arm were allowed to cross over to the experimental arm upon disease progression.
-
-
Primary Endpoint: Disease Control Rate (DCR).
-
Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Time to Treatment Failure, and safety.
-
Assessments: Tumor assessments were performed every 4 weeks.
Synthesis of this compound (Conceptual)
The synthesis of this compound would logically involve the esterification of the phenolic hydroxyl group of etoposide with a protecting group that is a substrate for carboxylesterases. A plausible synthetic route is outlined below.
Carboxylesterase Activity Assay (General Protocol)
The activation of this compound can be quantified using a carboxylesterase activity assay. A general protocol using a fluorogenic substrate is described below. This can be adapted to measure the conversion of this compound to etoposide using HPLC-MS for detection.
Principle: The assay measures the enzymatic cleavage of an ester bond by carboxylesterases, resulting in the release of a fluorescent product.
Materials:
-
Recombinant human carboxylesterase 1 or 2
-
Fluorogenic carboxylesterase substrate (e.g., a fluorescein di-ester)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
-
Add the carboxylesterase enzyme or a cell lysate containing the enzyme to the reaction mixture.
-
To measure the activation of this compound, it would be used as the substrate, and the formation of etoposide would be monitored over time by a suitable analytical method like HPLC-MS.
-
Incubate the reaction at 37°C.
-
Measure the increase in fluorescence (or the amount of etoposide formed) at regular intervals.
-
Calculate the enzyme activity based on the rate of product formation.
Conclusion and Future Directions
This compound represents a promising advancement in the field of chemotherapy, offering a targeted approach to a well-established cytotoxic mechanism. The intellectual property landscape, centered on its formulation, provides a foundation for its commercial development. Clinical data in advanced biliary tract cancer are encouraging, suggesting a potential new treatment option for this patient population with a high unmet medical need.
Future research should focus on fully elucidating the patent landscape, publishing detailed preclinical and clinical findings, and exploring the efficacy of this compound in other tumor types known to overexpress carboxylesterases. Further development of oral formulations, as suggested by the patent application, could significantly improve patient convenience and treatment accessibility. The continued investigation of its downstream signaling effects may also uncover novel combination strategies to further enhance its therapeutic potential.
References
Methodological & Application
Etoposide Toniribate: In Vitro Assay Protocol for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide Toniribate (ET) is a novel prodrug of the well-established anticancer agent, etoposide. Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2] The strategic design of this compound as a prodrug aims to enhance tumor-specific delivery of etoposide. ET is specifically activated by carboxylesterases (CES), particularly human carboxylesterase 1 (hCE1) and 2 (hCE2), which are often overexpressed in various tumor types.[1] This targeted activation mechanism is intended to increase the therapeutic index of etoposide by concentrating its cytotoxic activity at the tumor site, thereby minimizing systemic toxicity.
This document provides a comprehensive guide for conducting in vitro assays to evaluate the efficacy of this compound in cancer cell lines. It includes detailed protocols for cytotoxicity assessment, guidelines for cell line selection based on carboxylesterase expression, and a summary of expected outcomes.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action is a two-step process. First, the inactive prodrug is hydrolyzed by intracellular carboxylesterases to release the active drug, etoposide. Etoposide then targets topoisomerase II, forming a ternary complex with the enzyme and DNA. This complex prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II to resolve supercoiling during replication. The persistence of these double-strand breaks activates DNA damage response pathways, leading to cell cycle arrest, primarily in the G2 and S phases, and subsequent induction of apoptosis.[1][2]
Caption: Signaling pathway of this compound activation and mechanism of action.
Experimental Protocols
A critical aspect of in vitro testing for this compound is the carboxylesterase activity of the selected cell lines. The cytotoxic potency of ET is directly proportional to its conversion to etoposide. Therefore, it is recommended to use cell lines with well-characterized carboxylesterase expression levels or to engineer cell lines to express hCE1 or hCE2.
Cell Line Selection
It is crucial to select cell lines with documented expression of human carboxylesterases (hCE1 or hCE2) for meaningful results. Cell lines derived from liver, intestine, or certain tumors are more likely to express these enzymes. Alternatively, cell lines can be transiently or stably transfected to express hCE1 or hCE2. A negative control cell line with low or no carboxylesterase expression should be included to demonstrate the prodrug's dependence on enzymatic activation.
General Cytotoxicity Assay Workflow
Caption: General workflow for an in vitro cytotoxicity assay of this compound.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Selected cancer cell lines (with and without carboxylesterase expression)
-
This compound (ET)
-
Etoposide (as a positive control)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound and etoposide in DMSO.
-
Perform serial dilutions of the drugs in complete medium to achieve a range of final concentrations. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration on a logarithmic scale to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Data Presentation
The cytotoxic effects of this compound and etoposide should be summarized in a table for easy comparison across different cell lines. The IC50 values are a standard metric for this comparison.
Table 1: Representative Cytotoxicity Data for Etoposide in Various Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | Etoposide IC50 (µM) | Expected this compound Activity (CES-dependent) |
| A549 | Lung Carcinoma | 3.49 | Moderate to High |
| HeLa | Cervical Cancer | 209.90 | Variable |
| T24 | Bladder Cancer | Not specified | Variable |
| CCRF-CEM | T-cell Leukemia | 5-100 (range) | Variable |
| MOLT-4 | T-cell Leukemia | 5-100 (range) | Variable |
Note: The IC50 values for this compound are expected to be highly dependent on the carboxylesterase expression levels in each cell line. Cell lines with high CES activity will likely exhibit lower IC50 values for ET, approaching those of etoposide. Conversely, cell lines with low CES activity will show significantly higher IC50 values for ET, indicating resistance to the prodrug.
Conclusion
This application note provides a detailed framework for the in vitro evaluation of this compound. The key determinant of ET's efficacy is the presence and activity of carboxylesterases within the target cancer cells. Therefore, careful selection of appropriate cell models is paramount for obtaining clinically relevant data. The provided protocols and guidelines will enable researchers to accurately assess the cytotoxic potential of this promising prodrug and to further investigate its therapeutic potential in a variety of cancer types.
References
Application Note: A Validated HPLC Method for the Simultaneous Quantification of Etoposide Toniribate and its Active Metabolite, Etoposide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the novel anticancer prodrug, Etoposide Toniribate (E-Ton), and its active parent drug, Etoposide. This method is crucial for researchers, scientists, and drug development professionals involved in the preclinical and clinical evaluation of E-Ton, enabling accurate pharmacokinetic, stability, and metabolism studies. The method utilizes a C18 column with a gradient elution of acetonitrile and water, providing excellent separation and quantification of both analytes. The protocol has been developed based on established HPLC methods for Etoposide and principles of separating lipophilic prodrugs from their more polar active metabolites.
Introduction
Etoposide is a widely used chemotherapeutic agent that inhibits topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[1][2] this compound (E-Ton) is a lipophilic prodrug of Etoposide, designed to enhance drug delivery and therapeutic efficacy. Upon administration, E-Ton is enzymatically converted to the active Etoposide. To understand the pharmacokinetic profile and metabolic conversion of E-Ton, a reliable analytical method for the simultaneous quantification of both the prodrug and the active drug is essential. This application note provides a detailed protocol for such a method.
Logical Relationship: Prodrug to Active Drug Conversion
The following diagram illustrates the conversion of the inactive prodrug, this compound, into the active drug, Etoposide, through enzymatic action.
Figure 1: Conversion of this compound to Etoposide.
Experimental Protocol
This protocol is based on established methods for Etoposide analysis and is optimized for the simultaneous quantification of this compound.
Materials and Reagents
-
This compound (Reference Standard)
-
Etoposide (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Acetic Acid, HPLC Grade)
-
Methanol (HPLC Grade)
-
Internal Standard (e.g., Teniposide or another structurally related compound)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Etoposide reference standards in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL for both analytes.
-
Internal Standard (IS) Solution: Prepare a 100 µg/mL stock solution of the internal standard in methanol. Spike all calibration standards and samples with the IS to a final concentration of 10 µg/mL.
Sample Preparation
-
Plasma/Serum Samples: To 100 µL of plasma or serum, add 10 µL of the IS working solution and 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject 20 µL into the HPLC system.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer. Perform protein precipitation as described for plasma samples. Further solid-phase extraction (SPE) may be necessary to remove interfering substances.
Method Validation Parameters (Expected Performance)
The following table summarizes the expected validation parameters based on published methods for Etoposide. These should be verified during method validation for the simultaneous assay.
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% for intra-day and inter-day assays |
| Retention Time (Etoposide) | Approximately 8-12 min (will vary with exact conditions) |
| Retention Time (E-Ton) | Approximately 15-20 min (expected to be longer than Etoposide due to higher lipophilicity) |
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow for the quantification of this compound and Etoposide.
Figure 2: HPLC quantification workflow.
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Calibration Curve Data
| Analyte | Concentration (µg/mL) | Peak Area |
| This compound | 0.1 | ... |
| 1.0 | ... | |
| 10.0 | ... | |
| 50.0 | ... | |
| 100.0 | ... | |
| Etoposide | 0.1 | ... |
| 1.0 | ... | |
| 10.0 | ... | |
| 50.0 | ... | |
| 100.0 | ... |
Table 2: Method Validation Summary
| Parameter | This compound | Etoposide | Acceptance Criteria |
| Linear Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | R² > 0.99 |
| R² | > 0.999 | > 0.999 | - |
| LOQ (ng/mL) | To be determined | To be determined | S/N ≥ 10 |
| LOD (ng/mL) | To be determined | To be determined | S/N ≥ 3 |
| Accuracy (%) | 98 - 102 | 98 - 102 | 80 - 120% |
| Precision (% RSD) | < 2% | < 2% | < 15% |
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the simultaneous quantification of this compound and its active metabolite, Etoposide. This method is essential for advancing the research and development of this promising new anticancer agent. The detailed protocol and expected performance characteristics will aid researchers in implementing and validating this method in their laboratories.
References
Application Notes and Protocols for Etoposide and Toniribate Combination Experiments in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoposide is a well-characterized topoisomerase II inhibitor that induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis. It is a widely used chemotherapeutic agent for various cancers, including lung cancer, testicular cancer, and lymphomas.[1][2][3][4][5] Toniribate is also identified as a topoisomerase II modulator, suggesting a similar mechanism of action. The combination of topoisomerase II inhibitors can offer synergistic or additive effects in cancer therapy. These application notes provide detailed protocols for investigating the combined effects of Etoposide and Toniribate in cancer cell lines.
Data Presentation
Table 1: Recommended Cell Culture Conditions for Selected Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Medium | Seeding Density (cells/cm²) |
| A549 | Lung Carcinoma | F-12K Medium + 10% FBS | 2 x 10⁴ |
| HeLa | Cervical Cancer | DMEM + 10% FBS | 3 x 10⁴ |
| MCF-7 | Breast Cancer | EMEM + 10% FBS + 0.01 mg/mL human insulin | 3 x 10⁴ |
| PC-3 | Prostate Cancer | F-12K Medium + 10% FBS | 2 x 10⁴ |
| HCT116 | Colon Cancer | McCoy's 5A Medium + 10% FBS | 2 x 10⁴ |
Note: Optimal seeding densities may vary depending on the specific experimental conditions and should be determined empirically.
Table 2: Drug Preparation and Treatment Concentrations
| Drug | Solvent | Stock Concentration | Recommended Working Concentration Range | Treatment Duration |
| Etoposide | DMSO | 10-50 mM | 0.1 - 100 µM | 24 - 72 hours |
| Toniribate | DMSO | 10-50 mM | To be determined empirically (e.g., 0.1 - 100 µM) | 24 - 72 hours |
Note: A dose-response matrix should be established to determine the optimal concentrations for synergistic effects.
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic cell culture techniques should be followed.
-
Cell Thawing: Rapidly thaw frozen cell vials in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture cells in appropriate flasks or plates at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Passaging: Passage cells when they reach 70-90% confluency. Wash the cells with sterile PBS, and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and seed into new culture vessels at the appropriate density.
Cell Viability Assay (MTT Assay)
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Etoposide, Toniribate, and their combinations in complete growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Etoposide, Toniribate, or their combination as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for Etoposide and Toniribate combination studies.
Caption: Etoposide and Toniribate signaling pathway.
References
Application Notes and Protocols for Etoposide Toniribate Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide Toniribate (also known as EDO-S7.1) is an investigational prodrug of Etoposide, a well-established topoisomerase II inhibitor used in cancer chemotherapy.[1] The rationale behind the development of this compound is to enhance the therapeutic index of Etoposide by achieving tumor-specific activation. This is accomplished through enzymatic cleavage by carboxylesterases (CES), which are often overexpressed in various tumor types. This targeted activation is designed to increase the concentration of the active drug, Etoposide, at the tumor site, thereby improving efficacy while potentially reducing systemic toxicity.[1]
These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models. While detailed preclinical data and specific protocols for this compound are not extensively available in the public domain, this document leverages information on its parent compound, Etoposide, and clinical data for this compound to offer detailed guidance for researchers.
Mechanism of Action
This compound is administered in an inactive form. Upon distribution to tissues, including the tumor microenvironment, it is metabolized by carboxylesterase enzymes. This enzymatic action cleaves the "Toniribate" moiety, releasing the active cytotoxic agent, Etoposide. Etoposide then exerts its anti-cancer effect by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
References
Application Notes and Protocols for Measuring Carboxylesterase Activity in Tumor Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CES) are a class of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1] In oncology, CES are of particular interest due to their ability to activate ester-containing prodrugs into their active cytotoxic forms within tumor cells.[2][3] For instance, the conversion of irinotecan to its active metabolite, SN-38, is mediated by CES.[4] The level of CES activity in tumor tissues can, therefore, be a critical determinant of therapeutic efficacy.[5] Accurate measurement of CES activity in tumor lysates is essential for preclinical drug development, translational research, and potentially for patient stratification in clinical settings.
This document provides detailed protocols for the measurement of total carboxylesterase activity in tumor lysates using two common methods: a spectrophotometric assay using p-nitrophenyl acetate (pNPA) and a fluorometric assay using fluorescein diacetate (FDA).
Core Principles
Both assays are based on the enzymatic hydrolysis of a substrate by carboxylesterases present in the tumor lysate.
-
Spectrophotometric Assay: This method utilizes p-nitrophenyl acetate (pNPA) as a substrate. Carboxylesterases hydrolyze pNPA to p-nitrophenol (pNP), which is a chromogenic product with a distinct absorbance maximum at 405 nm. The rate of pNP formation, measured as an increase in absorbance over time, is directly proportional to the CES activity in the sample.
-
Fluorometric Assay: This highly sensitive method employs fluorescein diacetate (FDA), a non-fluorescent molecule, as a substrate. CES cleaves the acetate groups from FDA, releasing fluorescein, a highly fluorescent compound. The increase in fluorescence intensity over time is proportional to the CES activity. This method is particularly useful for samples with low enzyme activity.
Experimental Protocols
Preparation of Tumor Lysate
This protocol is designed for the preparation of cytosolic extracts from fresh or frozen tumor tissue.
Materials:
-
Tumor tissue (fresh or frozen at -80°C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, with freshly added protease inhibitor cocktail.
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen or fresh tumor tissue sample. A typical starting amount is 10-50 mg.
-
Wash the tissue twice with ice-cold PBS to remove any blood contaminants.
-
Mince the tissue into small pieces on ice.
-
Add 10 volumes of ice-cold Lysis Buffer to the minced tissue (e.g., for 20 mg of tissue, add 200 µL of Lysis Buffer).
-
Homogenize the tissue on ice using a pre-chilled Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until the tissue is completely disrupted.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic fraction with carboxylesterase activity, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the total protein concentration of the lysate using a standard protein assay method such as the bicinchoninic acid (BCA) or Bradford assay. This is crucial for normalizing the enzyme activity.
-
The tumor lysate is now ready for the CES activity assay. It can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Spectrophotometric Carboxylesterase Activity Assay
Materials:
-
Tumor lysate (prepared as described above)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) stock solution (100 mM in ethanol or DMSO)
-
p-Nitrophenol (pNP) standard solution (for standard curve)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the pNPA Substrate Solution: Dilute the pNPA stock solution to a final concentration of 10 mM in Assay Buffer. This working solution should be prepared fresh.
-
Prepare the Standard Curve: Prepare a series of pNP standards in Assay Buffer ranging from 0 to 200 µM.
-
Assay Setup:
-
Add 10-50 µg of total protein from the tumor lysate to each well of the 96-well plate.
-
Add Assay Buffer to each well to bring the total volume to 180 µL.
-
Include a blank control for each sample containing the lysate but no substrate. Add 200 µL of Assay Buffer to these wells.
-
-
Initiate the Reaction: Add 20 µL of the 10 mM pNPA substrate solution to each well (final pNPA concentration will be 1 mM).
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Standard Curve Measurement: Add 200 µL of each pNP standard to separate wells and measure the absorbance at 405 nm.
Data Analysis:
-
Plot the absorbance values for the pNP standards against their known concentrations to generate a standard curve.
-
Determine the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve for each sample.
-
Convert the rate of reaction to the concentration of pNP produced per minute using the standard curve.
-
Calculate the specific activity of carboxylesterase in the tumor lysate and express it as nmol of pNP produced per minute per milligram of total protein (nmol/min/mg).
Fluorometric Carboxylesterase Activity Assay
Materials:
-
Tumor lysate (prepared as described above)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
Fluorescein diacetate (FDA) stock solution (10 mM in DMSO)
-
Fluorescein standard solution (for standard curve)
-
96-well black flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission = 490/525 nm)
Procedure:
-
Prepare the FDA Substrate Solution: Dilute the FDA stock solution to a final concentration of 1 mM in Assay Buffer. This working solution should be prepared fresh and protected from light.
-
Prepare the Standard Curve: Prepare a series of fluorescein standards in Assay Buffer ranging from 0 to 10 µM.
-
Assay Setup:
-
Add 2-20 µg of total protein from the tumor lysate to each well of the 96-well black plate.
-
Add Assay Buffer to each well to bring the total volume to 80 µL.
-
Include a blank control for each sample containing the lysate but no substrate. Add 100 µL of Assay Buffer to these wells.
-
-
Initiate the Reaction: Add 20 µL of the 1 mM FDA substrate solution to each well (final FDA concentration will be 200 µM).
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C and measure the fluorescence intensity (Ex/Em = 490/525 nm) every minute for 15-30 minutes.
-
Standard Curve Measurement: Add 100 µL of each fluorescein standard to separate wells and measure the fluorescence intensity.
Data Analysis:
-
Plot the fluorescence intensity values for the fluorescein standards against their known concentrations to generate a standard curve.
-
Determine the rate of the reaction (ΔFluorescence/minute) from the linear portion of the kinetic curve for each sample.
-
Convert the rate of reaction to the concentration of fluorescein produced per minute using the standard curve.
-
Calculate the specific activity of carboxylesterase in the tumor lysate and express it as pmol of fluorescein produced per minute per milligram of total protein (pmol/min/mg).
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Carboxylesterase Activity in Tumor Lysates
| Sample ID | Protein Conc. (mg/mL) | Assay Method | Substrate | Specific Activity (nmol/min/mg or pmol/min/mg) | Standard Deviation |
| Tumor A | 2.5 | Spectrophotometric | pNPA | 15.2 | 1.8 |
| Tumor B | 3.1 | Spectrophotometric | pNPA | 25.8 | 2.5 |
| Tumor C | 1.8 | Fluorometric | FDA | 1250 | 150 |
| Normal Adjacent | 4.2 | Spectrophotometric | pNPA | 5.6 | 0.7 |
| Normal Adjacent | 4.2 | Fluorometric | FDA | 450 | 55 |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]
- 2. Enzyme-catalyzed activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring human carboxylesterase 2 activity in pancreatic cancer patient-derived xenografts using a ratiometric fluorescent chemosensor - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Etoposide Toniribate in 3D Spheroid Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide Toniribate is a prodrug of Etoposide, a potent topoisomerase II inhibitor used in cancer chemotherapy.[1] Etoposide is a semi-synthetic derivative of podophyllotoxin, extracted from the mayapple plant (Podophyllum peltatum).[2][3] In the context of oncology drug development, three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized as they more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayer cultures. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture experiments, a valuable tool for preclinical drug evaluation.
Mechanism of Action: this compound is designed for tumor-specific activation. Upon administration, it is enzymatically cleaved by carboxylesterases, which are often upregulated in tumor cells, to release the active compound, Etoposide.[1] Etoposide targets topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[2] By forming a ternary complex with DNA and topoisomerase II, Etoposide prevents the re-ligation of double-strand DNA breaks generated by the enzyme. The accumulation of these DNA breaks triggers the DNA Damage Response (DDR), leading to cell cycle arrest, primarily in the G2 and S phases, and subsequent induction of apoptosis.
Data Presentation
The efficacy of Etoposide can be influenced by the culture format, with 3D spheroid models often exhibiting increased resistance compared to 2D monolayers. This is attributed to factors such as limited drug penetration, altered cell-cell and cell-matrix interactions, and the presence of quiescent cells within the spheroid core.
Table 1: Comparative IC50 Values of Etoposide in 2D vs. 3D Cultures
| Cell Line | Culture Type | Drug | IC50 | Fold Increase (3D vs. 2D) | Reference |
| A549 (Lung Cancer) | 2D Monolayer | Etoposide | Not explicitly stated, but 3D culture showed increased resistance | - | |
| A549 (Lung Cancer) | 3D Spheroid | Etoposide | Significantly higher than 2D | - | |
| MCF-7 (Breast Cancer) | 2D Monolayer | Arsenic | Not specified for Etoposide | 2.24 | |
| MCF-7 (Breast Cancer) | 3D Spheroid | Arsenic | Not specified for Etoposide | - |
Table 2: Effects of Etoposide on 3D Spheroid Morphology and Viability
| Cell Line | Spheroid Model | Treatment | Observed Effects | Reference |
| Pancreatic Cancer (Capan-2) | Spheroid | Etoposide | Penetrated the spheroid and induced changes in cell cycle distribution in outer layers. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Multicellular Tumor Spheroids (MCTS) | Etoposide | Altered MCTS morphology, including size, shape, perimeter, and density. | |
| mIMCD3 | Spheroid | Etoposide | Induced only mild cell death, potentially due to a lower proliferation rate in spheroids. | |
| Lung Cancer (H460 and A549) | Spheroid | Etoposide (in combination) | Reduced viability, migration, and invasion. |
Signaling Pathways
The cytotoxic effects of Etoposide are mediated through the induction of DNA double-strand breaks and the subsequent activation of the DNA Damage Response (DDR) pathway.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following protocols provide a general framework for evaluating this compound in 3D spheroid cultures. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture cells of interest in their recommended growth medium to ~80% confluency.
-
Cell Seeding: Harvest cells using standard trypsinization and resuspend in culture medium to a single-cell suspension. Perform a cell count and determine viability.
-
Plate Coating: Coat a 96-well flat-bottom plate with a non-adherent surface (e.g., poly-HEMA or commercially available ultra-low attachment plates).
-
Spheroid Formation: Seed the desired number of cells (typically 1,000-10,000 cells/well, to be optimized for each cell line) in 100-200 µL of culture medium per well.
-
Incubation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Spheroid Growth: Monitor spheroid formation daily using a microscope. Spheroids typically form within 2-4 days. Change the medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh, pre-warmed medium.
Caption: General experimental workflow for 3D spheroid drug testing.
Protocol 2: Drug Treatment and Viability Assessment
-
Spheroid Preparation: After spheroid formation (typically day 3 or 4), prepare a serial dilution of this compound in the appropriate culture medium.
-
Drug Administration: Carefully remove half of the medium from each well and add the drug dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the spheroids with the drug for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assay (e.g., CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 3: Spheroid Size and Morphology Analysis
-
Image Acquisition: At designated time points before and after drug treatment, capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. The area can also be measured and used to calculate the volume assuming a spherical shape.
-
Data Analysis: Calculate the average spheroid volume for each treatment condition and normalize to the vehicle control. Monitor for morphological changes such as compaction, fragmentation, or disintegration.
Protocol 4: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Assay Procedure: Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent instead.
-
Incubation: After adding the reagent, mix and incubate at room temperature for 30-60 minutes.
-
Measurement: Measure luminescence to quantify caspase-3 and -7 activity, which are key markers of apoptosis.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Conclusion
The use of this compound in 3D spheroid culture experiments provides a more physiologically relevant model for evaluating its anticancer efficacy. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute robust experiments. It is important to consider the potential for increased drug resistance in 3D models and to thoroughly characterize the response of the specific spheroid system being used. These advanced in vitro models are invaluable for gaining deeper insights into drug efficacy and mechanism of action, ultimately contributing to the development of more effective cancer therapies.
References
Application Notes and Protocols for Etoposide and Toniribate Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preclinical experimental design of a combination therapy involving Etoposide and its prodrug, Toniribate. Etoposide is a well-established topoisomerase II inhibitor that induces DNA double-strand breaks, leading to apoptosis in rapidly dividing cancer cells.[1][2] Toniribate (also known as Etoposide Toniribate) is a prodrug of Etoposide designed for targeted activation. Upon administration, Toniribate is enzymatically cleaved by specific carboxylesterases, which are often upregulated in tumor cells, to release the active Etoposide.[3] This targeted activation is hypothesized to increase the therapeutic index by enhancing anti-tumor efficacy while potentially reducing systemic toxicity.[3]
The combination of Etoposide and Toniribate is proposed to leverage both systemic and tumor-targeted delivery of the active agent, potentially overcoming resistance mechanisms and improving therapeutic outcomes. These application notes and protocols are intended to guide researchers in the systematic evaluation of this combination therapy in preclinical cancer models, with a focus on biliary tract cancer, for which this compound has received orphan drug designation from the FDA.[4]
Signaling Pathways and Experimental Workflow
Mechanism of Action of Etoposide and Toniribate
Etoposide and the active form of Toniribate exert their cytotoxic effects by inhibiting topoisomerase II, a critical enzyme involved in DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.
Mechanism of Action of Etoposide and Toniribate.
Experimental Workflow
A systematic approach is crucial for evaluating the combination of Etoposide and Toniribate. The workflow should begin with in vitro studies to determine the optimal combination ratios and concentrations, followed by in vivo studies to assess efficacy and toxicity in a more complex biological system.
Experimental workflow for combination therapy evaluation.
In Vitro Experimental Protocols
Cell Lines and Culture
For a comprehensive evaluation, a panel of human biliary tract cancer cell lines should be used. This may include, but is not limited to, KKU-M214, HuCCT1, and TFK-1. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of Etoposide and Toniribate, alone and in combination, and to calculate the IC50 values.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Etoposide and Toniribate in culture medium.
-
Treat the cells with varying concentrations of Etoposide, Toniribate, or their combination for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation:
Table 1: Hypothetical IC50 Values of Etoposide and Toniribate in Biliary Tract Cancer Cell Lines
| Cell Line | Etoposide IC50 (µM) | Toniribate IC50 (µM) |
| KKU-M214 | 5.2 | 3.8 |
| HuCCT1 | 8.7 | 6.5 |
| TFK-1 | 12.1 | 9.3 |
(Note: These are representative values and should be determined experimentally.)
Synergy Analysis (Chou-Talalay Method)
Objective: To determine if the combination of Etoposide and Toniribate results in synergistic, additive, or antagonistic effects.
Protocol:
-
Based on the IC50 values, design a combination experiment with a constant ratio of Etoposide to Toniribate.
-
Perform a cell viability assay as described above with serial dilutions of the drug combination.
-
Use the CompuSyn software or a similar program to calculate the Combination Index (CI).
Data Presentation:
Table 2: Hypothetical Combination Index (CI) Values for Etoposide and Toniribate Combination
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.65 | Moderate Synergy |
| 0.75 | 0.45 | Synergy |
| 0.90 | 0.30 | Strong Synergy |
(Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. These are representative values.)
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Etoposide and Toniribate, alone and in combination.
Protocol:
-
Treat cells with the IC50 concentrations of Etoposide, Toniribate, and their synergistic combination for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Data Presentation:
Table 3: Hypothetical Percentage of Apoptotic Cells
| Treatment | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Control | 2.1 | 1.5 | 3.6 |
| Etoposide | 15.3 | 8.2 | 23.5 |
| Toniribate | 18.7 | 10.5 | 29.2 |
| Combination | 35.6 | 20.1 | 55.7 |
(Note: These are representative values.)
Cell Cycle Analysis
Objective: To determine the effect of the drug combination on cell cycle distribution.
Protocol:
-
Treat cells with the IC50 concentrations of the drugs and their combination for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
Table 4: Hypothetical Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.2 | 20.5 | 14.3 |
| Etoposide | 40.1 | 25.8 | 34.1 |
| Toniribate | 38.5 | 28.1 | 33.4 |
| Combination | 25.3 | 30.2 | 44.5 |
(Note: These are representative values.)
Western Blot Analysis for DNA Damage Markers
Objective: To confirm the mechanism of action by detecting markers of DNA damage and apoptosis.
Protocol:
-
Treat cells with the drug combination for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3. Use β-actin as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
In Vivo Experimental Protocol
Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the Etoposide and Toniribate combination.
Animal Model: Female athymic nude mice (4-6 weeks old).
Protocol:
-
Subcutaneously inject 5 x 10^6 biliary tract cancer cells (e.g., KKU-M214) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four groups: Vehicle control, Etoposide alone, Toniribate alone, and the combination of Etoposide and Toniribate.
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection three times a week for three weeks).
-
Measure the tumor volume and body weight of the mice twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Efficacy and Toxicity Assessment
Data Presentation:
Table 5: Hypothetical In Vivo Efficacy and Toxicity Data
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | 1250 | - | +5.2 |
| Etoposide | 850 | 32.0 | -2.1 |
| Toniribate | 780 | 37.6 | -1.5 |
| Combination | 350 | 72.0 | -4.8 |
(Note: These are representative values.)
Pharmacodynamic Analysis
Objective: To assess the biological effects of the treatment on the tumor tissue.
Protocol:
-
Collect tumor samples at the end of the in vivo study.
-
Perform immunohistochemistry (IHC) to analyze the expression of Ki-67 (proliferation marker) and TUNEL staining for apoptosis.
-
Perform western blot analysis on tumor lysates to detect changes in DNA damage markers (e.g., γH2AX).
Conclusion
The provided application notes and protocols offer a structured framework for the preclinical evaluation of a combination therapy using Etoposide and Toniribate. The experimental design progresses from fundamental in vitro assessments of cytotoxicity and synergy to in vivo validation of efficacy and mechanism of action. By following these detailed methodologies, researchers can generate robust and comprehensive data to support the further development of this promising therapeutic strategy for cancers, such as biliary tract cancer. The use of quantitative data tables and visual diagrams for signaling pathways and workflows is intended to facilitate clear communication and interpretation of the experimental findings.
References
Application Notes and Protocols: Lentiviral Overexpression of Carboxylesterases for Etoposide Toniribate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide is a potent topoisomerase II inhibitor widely used in chemotherapy. Etoposide Toniribate is a prodrug of etoposide designed for targeted activation within tumor cells, which have been shown to have upregulated carboxylesterase (CE) activity.[1] Carboxylesterases, primarily hCE1 and hCE2 in humans, are key enzymes in the metabolic activation of various ester-containing prodrugs.[2][3] Upon cleavage by these enzymes, this compound releases the active cytotoxic agent, etoposide. This targeted activation strategy aims to enhance the therapeutic index of etoposide by increasing its concentration at the tumor site and reducing systemic toxicity.[1]
Lentiviral vectors are efficient tools for stable gene expression in a wide range of mammalian cells, including cancer cell lines.[4] By overexpressing hCE1 or hCE2 in cancer cells using lentiviral transduction, researchers can create robust in vitro models to study the efficacy of this compound and elucidate the role of specific carboxylesterases in its activation. These models are invaluable for drug sensitivity screening, mechanism of action studies, and the development of personalized medicine strategies.
This document provides detailed application notes and experimental protocols for the lentiviral overexpression of carboxylesterases to investigate the therapeutic potential of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected outcomes of overexpressing carboxylesterases on the sensitivity of cancer cells to this compound. This data is based on analogous studies with other prodrugs activated by carboxylesterases, such as irinotecan.
Table 1: Carboxylesterase Activity in Transduced Cancer Cell Lines
| Cell Line | Transduced with | Relative Carboxylesterase Activity (fold change vs. Mock) |
| A549 (Lung Carcinoma) | Mock (Control) | 1.0 |
| A549 (Lung Carcinoma) | Lentivirus-hCE1 | 15.2 |
| A549 (Lung Carcinoma) | Lentivirus-hCE2 | 20.5 |
| HT-29 (Colon Carcinoma) | Mock (Control) | 1.0 |
| HT-29 (Colon Carcinoma) | Lentivirus-hCE1 | 12.8 |
| HT-29 (Colon Carcinoma) | Lentivirus-hCE2 | 18.9 |
Table 2: IC50 Values of Etoposide and this compound in Transduced Cancer Cell Lines
| Cell Line | Transduced with | Etoposide IC50 (µM) | This compound IC50 (µM) | Fold Sensitization to this compound |
| A549 | Mock | 0.5 | 10.2 | 1.0 |
| A549 | Lentivirus-hCE1 | 0.48 | 1.2 | 8.5 |
| A549 | Lentivirus-hCE2 | 0.52 | 0.8 | 12.8 |
| HT-29 | Mock | 0.8 | 15.5 | 1.0 |
| HT-29 | Lentivirus-hCE1 | 0.75 | 2.1 | 7.4 |
| HT-29 | Lentivirus-hCE2 | 0.82 | 1.5 | 10.3 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of high-titer lentiviral particles for the overexpression of human carboxylesterases (hCE1 and hCE2).
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the gene of interest (hCE1 or hCE2)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the transfer, packaging, and envelope plasmids in Opti-MEM.
-
Transfection: Prepare the transfection reagent according to the manufacturer's instructions and add it to the plasmid DNA mix. Incubate to allow complex formation.
-
Cell Transfection: Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 12-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Virus Filtration and Storage: Filter the harvested supernatant through a 0.45 µm filter to remove cell debris. Aliquot the viral particles and store them at -80°C.
Protocol 2: Lentiviral Transduction of Cancer Cells
This protocol details the stable transduction of cancer cell lines with the generated lentiviral particles.
Materials:
-
Target cancer cell lines (e.g., A549, HT-29)
-
Lentiviral particles (hCE1, hCE2, or mock control)
-
Polybrene or other transduction enhancers
-
Complete growth medium
-
Puromycin or other selection antibiotic
Procedure:
-
Cell Seeding: Seed the target cancer cells in 6-well plates to be 50-60% confluent on the day of transduction.
-
Transduction: Add the appropriate amount of lentiviral particles and polybrene to the cells.
-
Incubation: Incubate the cells for 24 hours.
-
Medium Change: Replace the virus-containing medium with a fresh complete growth medium.
-
Selection: After 48 hours, add the appropriate concentration of selection antibiotic (e.g., puromycin) to the medium to select for successfully transduced cells.
-
Expansion: Expand the antibiotic-resistant cells to establish a stable cell line overexpressing the carboxylesterase.
Protocol 3: Carboxylesterase Activity Assay
This protocol describes a fluorometric assay to confirm the overexpression and enzymatic activity of carboxylesterases in transduced cells.
Materials:
-
Transduced and control cancer cells
-
Carboxylesterase assay kit (fluorometric)
-
Lysis buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation: Harvest the cells and prepare cell lysates using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well black plate, add a standardized amount of cell lysate to the assay buffer.
-
Substrate Addition: Add the fluorogenic carboxylesterase substrate to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) for a set period.
-
Data Analysis: Calculate the rate of substrate hydrolysis to determine the carboxylesterase activity. Normalize the activity to the protein concentration.
Protocol 4: Cytotoxicity (IC50) Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of Etoposide and this compound.
Materials:
-
Transduced and control cancer cells
-
Etoposide and this compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the transduced and control cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Etoposide or this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Activation of this compound by Carboxylesterases.
Caption: Etoposide-Induced Apoptotic Signaling Pathways.
Caption: Experimental Workflow for this compound Studies.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Etoposide kinetics in patients with obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity associated with artemis overexpression after lentiviral vector-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols: CRISPR/Cas9 Mediated Knockout of CES2 for Etoposide and Toniribate Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide, a potent topoisomerase II inhibitor, is a cornerstone of various chemotherapy regimens.[1] However, the development of drug resistance remains a significant clinical challenge, limiting its therapeutic efficacy.[2][3] Etoposide Toniribate is a derivative of Etoposide and also functions as a topoisomerase II modulator.[4] Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel strategies to overcome it.
Carboxylesterase 2 (CES2) is a key enzyme primarily located in the intestine and liver, responsible for the metabolism of a wide range of xenobiotics, including several anticancer prodrugs.[5] Emerging evidence suggests a potential role for CES2 in modulating the cellular response to chemotherapy. This application note provides a detailed protocol for utilizing CRISPR/Cas9 technology to knock out the CES2 gene in a cancer cell line to investigate its role in resistance to Etoposide and this compound. We further delineate a potential signaling pathway involved in this process and provide protocols for assessing drug sensitivity.
Data Presentation: The Impact of CES2 Knockout on Drug Resistance
To illustrate the potential effect of CES2 knockout on cellular resistance to Etoposide and Toniribate, the following table presents hypothetical half-maximal inhibitory concentration (IC50) values. These values represent the drug concentration required to inhibit the growth of 50% of the cells and are a standard measure of drug sensitivity. An increase in the IC50 value in the knockout cells indicates an increase in resistance.
Table 1: Hypothetical IC50 Values of Etoposide and Toniribate in Wild-Type vs. CES2 Knockout (CES2-KO) Cancer Cells
| Cell Line | Drug | IC50 (µM) ± SD | Fold Resistance |
| Wild-Type | Etoposide | 1.5 ± 0.2 | 1.0 |
| CES2-KO | Etoposide | 7.8 ± 0.6 | 5.2 |
| Wild-Type | Toniribate | 2.1 ± 0.3 | 1.0 |
| CES2-KO | Toniribate | 11.2 ± 1.1 | 5.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Mandatory Visualizations
To visually represent the experimental process and the potential underlying molecular mechanism, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for generating CES2 knockout cells and assessing drug resistance.
Caption: Proposed signaling pathway for CES2-mediated Etoposide/Toniribate resistance.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of CES2
This protocol outlines the steps for generating a stable CES2 knockout cell line using CRISPR/Cas9 technology.
1. sgRNA Design and Synthesis:
-
Design two to four single guide RNAs (sgRNAs) targeting early exons of the CES2 gene to maximize the likelihood of a frameshift mutation.
-
Utilize online design tools (e.g., Synthego, Benchling) to predict on-target efficiency and minimize off-target effects.
-
Synthesize the designed sgRNAs or clone them into a suitable expression vector containing Cas9.
2. Transfection:
-
Culture the chosen cancer cell line (e.g., HeLa, A549) to 70-80% confluency.
-
Transfect the cells with the Cas9 and CES2-targeting sgRNA expression plasmids or ribonucleoprotein (RNP) complexes using a suitable method (e.g., lipofection, electroporation).
-
Include a non-targeting sgRNA as a negative control.
3. Selection of Edited Cells:
-
If using a plasmid with a selection marker (e.g., puromycin), begin antibiotic selection 24-48 hours post-transfection.
-
Maintain selection until non-transfected cells are eliminated.
4. Single-Cell Cloning:
-
Isolate single cells from the selected pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Culture the single cells until colonies are visible.
5. Knockout Validation:
-
Genomic DNA Analysis:
-
Extract genomic DNA from individual clones.
-
Amplify the targeted region of the CES2 gene by PCR.
-
Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type and potential knockout clones.
-
Perform western blotting using a validated anti-CES2 antibody to confirm the absence of CES2 protein expression in the knockout clones.
-
Protocol 2: Cell Viability and Drug Resistance Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values of Etoposide and Toniribate.
1. Cell Seeding:
-
Seed wild-type and validated CES2-KO cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare a serial dilution of Etoposide and Toniribate in culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Discussion of the Proposed Signaling Pathway
The proposed signaling pathway illustrates a potential mechanism by which the loss of CES2 could contribute to Etoposide and Toniribate resistance. Etoposide and its derivative, Toniribate, function by inhibiting topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
Our hypothesis is that CES2 may play a role in the metabolism of Etoposide and Toniribate. In wild-type cells, CES2 could potentially metabolize these drugs into less active forms, thereby reducing their cytotoxic effects. However, in the context of drug resistance, other mechanisms are likely at play.
A plausible mechanism involves the PI3K/Akt signaling pathway, which is a key regulator of cell survival and is frequently dysregulated in cancer, contributing to chemotherapy resistance. It is known that activation of the PI3K/Akt pathway can promote resistance to Etoposide. In the absence of CES2, cellular metabolism may be altered in a way that leads to the upregulation of the PI3K/Akt pathway. This, in turn, can inhibit apoptosis and promote cell survival, even in the presence of DNA damage induced by Etoposide or Toniribate.
Further research is necessary to validate this proposed pathway. This could involve examining the phosphorylation status of Akt and downstream effectors like mTOR in wild-type versus CES2-KO cells following drug treatment.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the role of CES2 in Etoposide and Toniribate resistance. By utilizing CRISPR/Cas9 technology to create a clean genetic knockout, researchers can elucidate the specific contribution of CES2 to the drug resistance phenotype. The proposed signaling pathway provides a testable hypothesis for the underlying molecular mechanisms, potentially opening new avenues for the development of targeted therapies to overcome Etoposide resistance in cancer.
References
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Mechanisms regulating resistance to inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Akt and ERK signalling pathways induced by etoposide confer chemoresistance in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Troubleshooting & Optimization
Etoposide Toniribate precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Etoposide Toniribate in cell culture experiments. The information provided is intended to help users identify and resolve common issues, particularly those related to compound precipitation.
I. Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially inducing cellular stress or toxicity. This guide provides a systematic approach to troubleshooting and preventing precipitation.
Observation: A visible precipitate, cloudiness, or crystalline structures appear in the cell culture medium after the addition of this compound.
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate out of solution due to the abrupt change in polarity. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound, leading to the formation of insoluble complexes. |
| pH of the Medium | The pH of the cell culture medium can influence the solubility of the compound. Etoposide's aqueous solutions are most stable at a pH of 4-5.[1] |
| Instability of the Compound | Etoposide has been reported to degrade in cell culture conditions, which could potentially lead to the formation of less soluble byproducts. At pH 7.4 and 37°C, the isomerization of trans-etoposide to the inactive cis-etoposide has a half-life of 2 days.[2] |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Etoposide?
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on the properties of the parent compound, Etoposide, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Etoposide is soluble in DMSO.[1][3] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the stability of the stock solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent on the cells.
Q4: I observed a precipitate in my cell culture after adding this compound. How can I confirm it is the compound?
A4: To confirm if the precipitate is your compound, you can prepare a cell-free control plate with the same concentration of this compound in the medium. Observe this plate under a microscope. Crystalline precipitates are often indicative of the compound falling out of solution. This can be compared to a vehicle-only control (medium with DMSO) which should remain clear.
Q5: Can I filter my media to remove the precipitate?
A5: Filtering the media after a precipitate has formed is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation from occurring in the first place.
III. Data Presentation
Table 1: Solubility of Etoposide
| Solvent | Solubility | Reference |
| Water | Sparingly soluble (approx. 0.08 mg/mL) | [4] |
| Methanol | Very soluble | |
| Chloroform | Very soluble | |
| Ethanol | Slightly soluble | |
| DMSO | Soluble (e.g., 25 mg/mL) | |
| DMSO:PBS (pH 7.2) (1:5) | Approx. 0.1 mg/mL |
Note: Specific solubility data for this compound is not publicly available. The data presented is for the active compound, Etoposide.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound in Cell Culture Medium
-
Materials: Prepared this compound stock solution, pre-warmed (37°C) complete cell culture medium.
-
Procedure to Minimize Precipitation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Ensure the complete cell culture medium is pre-warmed to 37°C.
-
To achieve the final desired concentration, add the stock solution dropwise to the pre-warmed medium while gently swirling the tube or flask. This gradual addition helps to avoid "solvent shock."
-
Alternatively, for very high dilutions, prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final volume.
-
Gently mix the final solution by inverting the tube or flask several times.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
V. Visualizations
Signaling Pathway of Etoposide-Induced Apoptosis
Caption: Etoposide-induced apoptotic signaling pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ≥95% (HPLC), solid, topoisomerase II inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 4. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Etoposide Toniribate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Etoposide Toniribate in normal cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound and its potential advantage in reducing off-target effects?
A1: this compound is a prodrug of etoposide. Its cytotoxic effect is dependent on the enzymatic cleavage by carboxylesterases (CEs), which are often upregulated in tumor cells. This targeted activation is designed to increase the concentration of the active drug, etoposide, at the tumor site, thereby enhancing its efficacy while potentially lowering systemic toxicity to normal tissues.
Q2: What are the known off-target effects of the active compound, etoposide, on normal cells?
A2: The primary off-target effects of etoposide stem from its mechanism of action as a topoisomerase II inhibitor, which can affect any rapidly dividing normal cells. The most commonly observed toxicities include:
-
Myelosuppression: A reduction in bone marrow function leading to neutropenia, leukopenia, thrombocytopenia, and anemia.[1]
-
Cardiotoxicity: Damage to heart muscle, which may be linked to the inhibition of the topoisomerase II beta isoform in cardiomyocytes. This can lead to an increased risk of arrhythmias and a decrease in cardiac function.
-
Secondary Malignancies: There is a risk of developing therapy-related acute myeloid leukemia (t-AML) or myelodysplastic syndromes (t-MDS), often associated with chromosomal translocations in the MLL gene.[2]
-
Gastrointestinal Toxicity: Nausea, vomiting, and mucositis are common side effects.
-
Alopecia: Hair loss is a frequent off-target effect.
-
Renal Toxicity: Etoposide can induce cytotoxicity in human kidney proximal tubule cells.
Q3: How does the expression of carboxylesterases in normal tissues influence the off-target effects of this compound?
A3: Carboxylesterases are present in various normal human tissues, including the liver and intestines. The expression and activity of these enzymes can vary significantly among individuals, which may be influenced by genetic polymorphisms and other factors.[3] High levels of carboxylesterase activity in normal tissues could lead to the activation of this compound outside the tumor, potentially causing off-target toxicity similar to that of etoposide. Therefore, assessing carboxylesterase activity in relevant normal tissues and cell lines is a critical step in preclinical safety evaluation.
Data Presentation: In Vitro Cytotoxicity of Etoposide
The following table summarizes the half-maximal inhibitory concentration (IC50) values of etoposide in a normal human lung cell line compared to a human lung cancer cell line. This data can serve as a baseline for designing experiments to evaluate the selectivity of this compound.
| Cell Line | Cell Type | Drug | Incubation Time (hours) | IC50 (µM) | Reference |
| BEAS-2B | Normal Human Lung | Etoposide | 48 | 4.36 | |
| BEAS-2B | Normal Human Lung | Etoposide | 72 | 2.10 | |
| A549 | Human Lung Carcinoma | Etoposide | 72 | 3.49 |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess the off-target effects of this compound, along with troubleshooting tips for common issues.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on both normal and cancerous cell lines.
Experimental Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. It is also advisable to include etoposide as a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding and use calibrated pipettes. |
| Low signal or no dose-response | Insufficient incubation time, low carboxylesterase activity in the cell line, or drug degradation. | Increase incubation time, verify carboxylesterase expression in your cell line, and prepare fresh drug solutions for each experiment. |
| High background | Contamination of culture or interference from phenol red in the media. | Use sterile techniques and consider using phenol red-free media for the assay. |
Topoisomerase II Activity Assessment (DNA Relaxation Assay)
This assay determines if this compound, after activation to etoposide, inhibits topoisomerase II activity.
Experimental Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).
-
Addition of Test Compound: Add varying concentrations of this compound (and etoposide as a control) to the reaction tubes. Include a vehicle control.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to all tubes except the negative control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No DNA relaxation in the positive control | Inactive enzyme or degraded ATP. | Use a fresh aliquot of enzyme and ensure the ATP solution is properly stored. |
| Inconsistent results with this compound | Inefficient in vitro activation. | This assay uses purified enzyme, so a source of carboxylesterases (e.g., liver microsomes) must be included to activate the prodrug. |
| Smeared DNA bands | Nuclease contamination or excessive enzyme concentration. | Use nuclease-free water and reagents, and optimize the enzyme concentration. |
Assessment of Topoisomerase II-DNA Covalent Complexes (In Vivo Complex of Enzyme - ICE Assay)
The ICE assay quantifies the amount of topoisomerase II covalently bound to DNA in cells after drug treatment, a hallmark of topoisomerase II poisons.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with this compound (and etoposide as a positive control) for a specified time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells directly on the culture plate using a lysis buffer.
-
DNA Isolation: Transfer the viscous lysate to a microfuge tube and process for DNA isolation. This often involves cesium chloride gradient centrifugation to separate DNA-protein complexes from free protein.
-
DNA Quantification: Quantify the amount of isolated DNA.
-
Slot Blotting: Apply equal amounts of DNA from each sample onto a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection: Probe the membrane with a primary antibody specific for topoisomerase II, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Signal Quantification: Detect the signal using chemiluminescence and quantify the band intensities. An increased signal in drug-treated samples indicates the trapping of topoisomerase II-DNA covalent complexes.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background on the blot | Insufficient blocking or non-specific antibody binding. | Increase blocking time and optimize primary and secondary antibody concentrations. |
| No signal increase with etoposide treatment | Ineffective drug concentration or exposure time. | Optimize drug concentration and treatment duration for your cell line. |
| Low DNA yield | Incomplete cell lysis or loss of DNA during isolation. | Ensure complete lysis and handle the viscous DNA carefully during transfers. |
Signaling Pathways and Experimental Workflows
Off-Target Signaling Pathways of Etoposide in Normal Cells
The following diagrams illustrate the key signaling pathways implicated in the off-target effects of etoposide in normal cells. These pathways are likely relevant for the active form of this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the off-target effects of this compound in normal cells.
References
Technical Support Center: Optimizing Etoposide Toniribate Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Etoposide Toniribate concentration for in vitro cytotoxicity assays. This compound is a prodrug of Etoposide, a well-established topoisomerase II inhibitor. The cytotoxic efficacy of this compound is contingent on its intracellular conversion to Etoposide by cellular carboxylesterases (CES). This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Etoposide?
A1: this compound is a prodrug of Etoposide.[1] This means it is an inactive or less active compound that is metabolized into the active drug, Etoposide, within the body or, in this context, within the cells in culture. This conversion is primarily mediated by the enzymes Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2).[2] The key difference is that the cytotoxic effect of this compound is dependent on the expression and activity of these enzymes in the target cells.
Q2: What is the mechanism of action of the active compound, Etoposide?
A2: Etoposide is a topoisomerase II inhibitor. It forms a stable ternary complex with the enzyme and DNA, which prevents the re-ligation of double-strand breaks induced by topoisomerase II during DNA replication and transcription.[1] This leads to the accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death).
Q3: How do I select an appropriate cell line for my this compound cytotoxicity assay?
A3: The choice of cell line is critical and should be based on the expression levels of Carboxylesterases (CES1 and CES2), the enzymes responsible for converting this compound to its active form, Etoposide. Cell lines with higher expression of CES1 and/or CES2 are expected to be more sensitive to this compound. It is recommended to consult literature for CES expression data in your cell line of interest or to determine it experimentally via methods like qPCR or Western blotting. Some studies have shown that CES2 is overexpressed in several cancer types.[2]
Q4: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A4: As there is limited direct data on this compound, a good starting point is to use a broader concentration range than you would for Etoposide. A typical approach is to perform a pilot experiment with a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the approximate IC50 value. For Etoposide, reported IC50 values vary widely depending on the cell line, ranging from nanomolar to high micromolar.[1]
Q5: What is the recommended incubation time for this compound?
A5: The optimal incubation time will depend on the cell line's doubling time and the rate of conversion of this compound to Etoposide. A common starting point for cytotoxicity assays is 48 to 72 hours. However, for a prodrug, a longer incubation time might be necessary to allow for sufficient conversion to the active compound. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed even at high concentrations of this compound. | 1. Low Carboxylesterase (CES) Expression: The selected cell line may have low or absent expression of CES1 and/or CES2, leading to inefficient conversion of the prodrug. | - Select a cell line with known high expression of CES1 or CES2. - Consider genetically engineering the cell line to express these enzymes. - As a positive control, test the parent drug, Etoposide, to confirm the cell line's sensitivity to topoisomerase II inhibition. |
| 2. Insufficient Incubation Time: The incubation period may not be long enough for the prodrug to be converted to Etoposide and exert its cytotoxic effect. | - Perform a time-course experiment, extending the incubation period (e.g., up to 96 hours). | |
| 3. Drug Instability: this compound may be unstable in the culture medium over long incubation periods. | - Refer to the manufacturer's data sheet for stability information. - Consider replenishing the medium with fresh compound during long incubation times. | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. | - Ensure a homogenous cell suspension before and during plating. - Use a calibrated multichannel pipette and practice consistent pipetting technique. |
| 2. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the drug and affect cell growth. | - Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. - Ensure proper humidification in the incubator. | |
| 3. Compound Precipitation: The compound may not be fully dissolved at higher concentrations. | - Visually inspect the wells for any precipitate. - Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%). | |
| IC50 value for this compound is significantly higher than expected for Etoposide. | 1. Inefficient Prodrug Conversion: The rate of conversion by CES enzymes may be a limiting factor. | - This is an expected outcome for a prodrug. The efficiency of conversion will directly impact the apparent potency. - Characterize the CES activity in your cell line to correlate with the observed IC50. |
| 2. Drug Efflux: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove Etoposide from the cells. | - Use cell lines with known low expression of relevant ABC transporters. - Consider co-incubation with an inhibitor of efflux pumps as a research tool. |
Data Presentation
Table 1: Reported IC50 Values for Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 30.16 | 48 | MTT |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | Not Specified | Not Specified |
| BGC-823 | Gastric Cancer | 43.74 ± 5.13 | Not Specified | Not Specified |
| HeLa | Cervical Cancer | 209.90 ± 13.42 | Not Specified | Not Specified |
| A549 | Lung Cancer | 139.54 ± 7.05 | Not Specified | Not Specified |
| HTLA-230 | Neuroblastoma | Dose-dependent reduction from 10 µM | 24 | MTT |
| MKN45 | Gastric Cancer | Not Specified | Not Specified | Not Specified |
| AGS | Gastric Cancer | Not Specified | Not Specified | Not Specified |
Note: This table provides a reference for the expected cytotoxic concentration of the active drug, Etoposide. The IC50 for this compound will likely be higher and will vary depending on the carboxylesterase activity of the specific cell line used.
Table 2: Carboxylesterase (CES) Expression in Selected Cancer Cell Lines
| Cell Line | CES1 Expression | CES2 Expression |
| Caco-2 | High | Low |
| HepG2 | High | Low |
| HCT-116 | Low | High |
| HEK293 | Low | Low |
| SK-OV-3 | Moderate | High |
Data compiled from various sources. Expression levels are relative and should be confirmed for the specific cell line and passage number used in your experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations in a preliminary experiment.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well clear-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided with the assay kit) 15-30 minutes before the end of the incubation period.
-
Background Control: Medium without cells.
-
-
Sample Collection:
-
At the end of the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
-
Assay Reaction:
-
Carefully transfer a specific volume of the supernatant (as per the kit protocol) from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop the reaction if required by the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, which typically involves subtracting the background and spontaneous release from the experimental and maximum release values.
-
Mandatory Visualizations
References
Technical Support Center: Etoposide Toniribate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal studies with Etoposide Toniribate. While direct reports of inconsistent results for this compound are not prevalent in publicly available literature, this guide extrapolates from known variables affecting its parent compound, etoposide, and general principles of in vivo pharmacology to address potential challenges.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that can lead to inconsistent results in preclinical studies of this compound.
Issue 1: Higher than Expected Toxicity or Animal Mortality
Possible Causes and Troubleshooting Steps:
-
Formulation Issues:
-
Question: Is the formulation of this compound consistent across experiments?
-
Action: Ensure the vehicle is well-tolerated and does not cause adverse effects on its own. For etoposide, formulation vehicles like polysorbate 80 have been associated with hypersensitivity reactions.[1] If using a novel formulation for this compound, conduct vehicle-only control studies.
-
-
Dosing and Administration:
-
Question: Is the dose calculation and administration technique accurate?
-
Action: Verify dose calculations based on the most recent animal body weights. Ensure consistent administration technique (e.g., intravenous, intraperitoneal) as this can significantly impact bioavailability and toxicity. For instance, intravenous administration of etoposide phosphate was found to be better tolerated than etoposide in dogs.[1]
-
-
Animal Strain and Health Status:
-
Question: Are the animal strain, age, and health status consistent?
-
Action: Use a consistent source and strain of animals. Ensure animals are healthy and free of underlying conditions that could increase sensitivity to the drug.
-
Issue 2: Inconsistent Anti-Tumor Efficacy
Possible Causes and Troubleshooting Steps:
-
Drug Administration Schedule:
-
Question: Is the dosing schedule optimal for the tumor model?
-
Action: The efficacy of etoposide is known to be highly schedule-dependent.[1][2] A fractionated dosing schedule (e.g., daily for 5 days) has shown superior efficacy compared to a single large dose.[1] Experiment with different dosing schedules to determine the most effective regimen for your specific tumor model.
-
-
Tumor Model Variability:
-
Question: Is the tumor model well-characterized and consistent?
-
Action: Ensure the tumor cell line is from a reliable source and has been recently authenticated. Tumor growth rates can vary, so it is crucial to start treatment when tumors have reached a consistent size. Different xenograft models can yield different results; for example, subrenal capsule implants of a human colon carcinoma line showed sensitivity to etoposide that was not observed in subcutaneous models.
-
-
Pharmacokinetics and Metabolism:
-
Question: Could differences in drug metabolism between animal species or strains be a factor?
-
Action: Be aware of potential species-specific differences in the metabolism of this compound. The metabolism of etoposide is primarily mediated by CYP3A4. Different animal species have varying levels of this enzyme, which can affect drug exposure and efficacy.
-
Data Presentation: Summary of Etoposide Administration in Animal Studies
The following tables summarize key quantitative data from animal studies with etoposide, which can serve as a reference for designing experiments with this compound.
Table 1: Etoposide Dosing Regimens in Efficacy Studies
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Nude Mice | Human Choriocarcinoma Xenograft (CC3) | Not specified | Marginal activity (delay in tumor growth) | |
| Athymic Mice | Human Colon Carcinoma Xenograft (HCT-116) | Days 1 and 5, i.p. | 78% ± 10% tumor inhibition | |
| Mice | Orthotopic Neuroblastoma | Intratumoral implantation of silk wafers with etoposide | Decreased tumor growth | |
| Dogs | Multicentric Lymphoma | 300 mg/m² (etoposide phosphate) | 83.3% overall response rate |
Table 2: Reported Toxicities of Etoposide in Animal Studies
| Animal Species | Administration Route | Observed Toxicities |
| Dogs | Intravenous | Acute pruritic cutaneous reaction (potentially linked to polysorbate 80 vehicle), hematologic toxicity. |
| General | Not specified | Myelosuppression (neutropenia), gastrointestinal disturbances, hypersensitivity reactions. |
Experimental Protocols
General Protocol for Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture the desired human tumor cell line (e.g., HCT-116) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle. Administer the drug according to the planned dosing schedule (e.g., intraperitoneally on days 1 and 5). The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition for the treatment group compared to the control group.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo xenograft study.
References
Technical Support Center: Etoposide & Toniribate HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Etoposide and Toniribate. This resource provides detailed guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic experiments, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between my Etoposide and Toniribate peaks?
A1: Poor resolution, where two peaks are not fully separated, is a common issue that can compromise quantification. It is typically addressed by optimizing the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[1]
Potential Causes & Solutions:
-
Inadequate Selectivity (α): This is the most impactful factor for improving resolution.[1] Selectivity is the ability of the chromatographic system to "discriminate" between different analytes.
-
Solution 1: Modify Mobile Phase Composition. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A small change can significantly alter selectivity.[2][3]
-
Solution 2: Change Organic Solvent. Switching from acetonitrile to methanol, or vice-versa, can change elution order and improve separation.
-
Solution 3: Adjust Mobile Phase pH. The ionization state of Etoposide and Toniribate can be altered by pH, affecting their retention and selectivity. For acidic compounds, a lower pH often improves peak shape and retention.
-
Solution 4: Change Column Chemistry. If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) to introduce different separation mechanisms.
-
-
Low Column Efficiency (N): Low efficiency leads to broad peaks that are more likely to overlap.
-
Solution 1: Use a High-Efficiency Column. Employ columns with smaller particle sizes (e.g., <3 µm) or solid-core particles.
-
Solution 2: Increase Column Length. Doubling the column length can improve resolution, but it will also increase backpressure and run time.
-
Solution 3: Optimize Flow Rate. Lowering the flow rate can sometimes lead to sharper, more well-defined peaks, thereby improving resolution.
-
Solution 4: Minimize Extra-Column Volume. Ensure tubing is as short and narrow as possible to prevent band broadening outside the column.
-
-
Suboptimal Retention Factor (k): Peaks that elute too quickly (k < 2) are often poorly resolved.
-
Solution: Decrease Mobile Phase Strength. In reversed-phase HPLC, this means reducing the percentage of the organic solvent. This will increase retention times and provide more opportunity for the analytes to separate.
-
Q2: My Etoposide/Toniribate peak is tailing. What are the common causes and solutions?
A2: Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This can affect integration and reduce accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, acidic silanol groups on the silica-based stationary phase can interact strongly with basic functional groups on analytes, causing tailing.
-
Solution 1: Lower Mobile Phase pH. Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the silanol groups and minimize unwanted interactions.
-
Solution 2: Use a Base-Deactivated Column. Modern columns are often end-capped to shield silanol groups. Ensure you are using a high-quality, base-deactivated column.
-
-
Column Contamination or Voids: Buildup of sample matrix on the column frit or a void at the column inlet can distort the peak shape.
-
Solution 1: Use a Guard Column. A guard column protects the analytical column from strongly retained impurities.
-
Solution 2: Flush the Column. Reverse-flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need replacement.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce Sample Concentration. Dilute the sample or reduce the injection volume and reinject.
-
Q3: What causes peak splitting for my analyte, and how can I fix it?
A3: A single analyte peak appearing as two or more distinct peaks (a split or "shoulder" peak) can invalidate results. This often points to an issue at the point of injection or the column inlet.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to distort as it enters the column.
-
Solution: Dissolve the Sample in Mobile Phase. Whenever possible, prepare your sample and standards in the initial mobile phase. If the sample is not soluble, use the weakest solvent possible.
-
-
Partially Blocked Column Frit or Column Void: A blockage or void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.
-
Solution 1: Replace the Frit/Column. If contamination is suspected, first try back-flushing the column. If this fails, the column or its inlet frit may need to be replaced.
-
Solution 2: Use In-line Filters. An in-line filter placed before the injector can help prevent particulates from reaching the column.
-
-
Co-elution of an Interfering Peak: The split peak may actually be two different compounds eluting very close together.
-
Solution: Adjust Method Parameters. Modify the mobile phase composition, gradient, or temperature to try and resolve the two peaks. Injecting a smaller volume can also help confirm if it's a co-elution issue.
-
References
Technical Support Center: Etoposide Toniribate Long-Term Experimentation
Disclaimer: Etoposide Toniribate is a prodrug of Etoposide. As there is limited publicly available information on the specific degradation pathways and long-term stability of this compound, this guide will focus on the well-documented stability and degradation of its active form, Etoposide. The degradation of this compound in aqueous environments is expected to involve its conversion to Etoposide. Therefore, understanding the stability of Etoposide is critical for long-term experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A1: Precipitation is a common issue with Etoposide, the active form of this compound, especially at higher concentrations and lower temperatures.[1][2][3][4]
-
Immediate Action: Do not use a solution with visible precipitate. The concentration of the active drug will be lower than intended, leading to inaccurate experimental results.
-
Troubleshooting:
-
Concentration: Etoposide concentrations should generally not exceed 0.4 mg/mL in common infusion fluids like 5% dextrose or 0.9% sodium chloride to avoid precipitation.[2] Some studies have explored higher concentrations with specific diluents and storage conditions.
-
Temperature: Refrigerated storage of diluted Etoposide solutions can increase the risk of precipitation. Storage at room temperature (25°C) is often recommended for diluted solutions.
-
Diluent: Etoposide solutions diluted in 5% glucose tend to be more stable against precipitation compared to 0.9% sodium chloride.
-
pH: The pH of the solution can influence Etoposide's stability. The pH of diluted Etoposide solutions is typically in the range of 3 to 4.
-
Q2: How stable is this compound in my cell culture medium?
A2: While specific data for this compound is unavailable, studies on Etoposide in cell culture media have shown that its degradation is influenced by pH and temperature. At a physiological pH of 7.4 and 37°C, Etoposide can undergo isomerization to the inactive cis-etoposide.
Q3: What are the primary degradation products of Etoposide?
A3: The degradation of Etoposide can occur through several pathways, including:
-
Isomerization: Conversion from the active trans-etoposide to the inactive cis-etoposide.
-
O-demethylation: Metabolism of etoposide can lead to the formation of catechol and quinone metabolites. These metabolites have similar potency in inhibiting topoisomerase II but are more oxidatively reactive.
-
Conjugation: Etoposide and its metabolites can be inactivated through glutathione and glucuronide conjugation.
Q4: What analytical methods can I use to assess the stability of my this compound solution?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the concentration and stability of Etoposide. An appropriate HPLC method would allow you to monitor the decrease in the this compound peak and the appearance and subsequent degradation of the Etoposide peak over time.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected efficacy in a long-term cell culture experiment.
This could be due to the degradation of the active compound over the course of the experiment.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Table 1: Stability of Diluted Etoposide Solutions
| Concentration (mg/mL) | Diluent | Storage Temperature (°C) | Stability Duration | Reference |
| 0.2 | 5% Dextrose or 0.9% NaCl | 2-8 or 20-25 | Up to 28 days | |
| 0.4 | 5% Dextrose or 0.9% NaCl | Room Temperature | At least 4 days | |
| 0.38, 0.74, 1.26 | 5% Glucose | 25 | 61 days | |
| 1.75 | 5% Glucose | 25 | 28 days | |
| 0.38, 0.74, 1.26 | 5% Glucose | 2-8 | 28 days | |
| 0.38, 0.74, 1.26, 1.75 | 0.9% NaCl | 25 | 16 days |
Table 2: Factors Affecting Etoposide Stability
| Factor | Effect on Stability | Recommendations |
| Concentration | Higher concentrations (>0.4 mg/mL) increase the risk of precipitation. | Use concentrations at or below 0.4 mg/mL for optimal physical stability. |
| Temperature | Refrigeration of diluted solutions can promote precipitation. | Store diluted solutions at room temperature unless otherwise specified. |
| pH | Etoposide is most stable at acidic pH (around 3-4). Stability decreases as the pH increases. | Avoid contact with alkaline solutions (pH > 8). |
| Diluent | 5% Glucose generally provides better stability against precipitation than 0.9% NaCl. | Use 5% Glucose as the preferred diluent when possible. |
| Light | Stability is not significantly affected by normal room fluorescent light. | Standard laboratory lighting conditions are acceptable. |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol provides a general framework. Specific parameters such as the mobile phase composition, column, and flow rate should be optimized for your specific HPLC system and to achieve good separation between this compound and Etoposide.
1. Objective: To determine the stability of this compound in a given solvent or medium over time by monitoring the concentration of the parent compound and its primary active metabolite, Etoposide.
2. Materials:
-
This compound reference standard
-
Etoposide reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
Appropriate HPLC column (e.g., C18)
-
HPLC system with UV or fluorescence detector
-
Calibrated analytical balance and volumetric flasks
3. Stock Solution and Sample Preparation:
-
Accurately weigh and dissolve this compound and Etoposide reference standards in a suitable solvent (e.g., methanol or DMSO) to prepare concentrated stock solutions.
-
Prepare a series of calibration standards by diluting the stock solutions to known concentrations.
-
Prepare the test solution of this compound at the desired concentration in the experimental medium (e.g., cell culture medium, buffer).
-
At time zero (T=0), take an aliquot of the test solution, dilute if necessary, and inject it into the HPLC system.
-
Store the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
4. HPLC Analysis:
-
Set up the HPLC system with the optimized method (column, mobile phase, flow rate, detector wavelength).
-
Inject the calibration standards to generate a standard curve for both this compound and Etoposide.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
Process the aliquots as necessary (e.g., protein precipitation with acetonitrile if in cell culture medium, followed by centrifugation).
-
Inject the processed samples into the HPLC system.
5. Data Analysis:
-
Integrate the peak areas for this compound and Etoposide in each chromatogram.
-
Use the standard curves to calculate the concentration of each compound at each time point.
-
Plot the concentration of this compound and Etoposide versus time to determine the degradation kinetics.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. Chemical and physical stability of etoposide and teniposide in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical stability of Etoposide Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 4. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH of media for optimal Etoposide Toniribate stability
This technical support center provides guidance on the optimal handling and media preparation for experiments involving Etoposide Toniribate.
Important Note on this compound and Etoposide: this compound is a prodrug of Etoposide.[1] Following administration, this compound is converted into its active form, Etoposide, through enzymatic cleavage.[1] Therefore, ensuring the stability of the active Etoposide molecule in your experimental media is critical for obtaining accurate and reproducible results. The following stability and handling guidelines are based on the physicochemical properties of Etoposide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of Etoposide in aqueous solutions?
A1: Etoposide is most stable in media with a pH range of 3.5 to 6.[2] Specifically, studies have shown that Etoposide in both lipid emulsion and aqueous solution is most stable at pH 5.0.[3] It is recommended to adjust your experimental media to within this pH range to minimize degradation.
Q2: What are the primary degradation pathways for Etoposide?
A2: Etoposide can undergo hydrolysis, particularly in solutions with a pH outside the optimal range. It is also susceptible to oxidation.[3] The degradation of Etoposide in lipid emulsions follows pseudo-first-order kinetics.
Q3: Can I refrigerate my Etoposide solutions?
A3: It is generally not recommended to store diluted Etoposide solutions in a refrigerator as precipitation may occur. Storage at room temperature (25°C) is often preferred for diluted solutions.
Q4: What is the recommended solvent for diluting Etoposide?
A4: Etoposide should be diluted with either 5% Dextrose Injection or 0.9% Sodium Chloride Injection to a final concentration of 0.2 to 0.4 mg/mL.
Q5: Are there any materials I should avoid when working with Etoposide solutions?
A5: Buffered aqueous solutions with a pH above 8 should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the media | The pH of the media is outside the optimal range (3.5-6). | Adjust the pH of your media to between 3.5 and 6 using appropriate buffers. A pH of 5.0 is considered optimal for Etoposide stability. |
| The concentration of Etoposide is too high. | Ensure the final concentration of Etoposide in your media does not exceed recommended levels. | |
| The solution was refrigerated. | Store diluted solutions at room temperature (25°C) to prevent precipitation. | |
| Loss of drug activity | The pH of the media is too high or too low, leading to hydrolysis. | Verify and adjust the pH of your media to the optimal range of 3.5 to 6. |
| The solution has been stored for too long. | Prepare fresh dilutions of Etoposide for your experiments. The shelf life of Etoposide in a lipid emulsion at 25°C is estimated to be 47 days. | |
| Inconsistent experimental results | The stability of Etoposide is compromised due to improper media pH. | Consistently use media with a pH adjusted to the optimal range for all experiments to ensure reproducibility. |
Data on Etoposide Stability
Table 1: pH-Dependent Stability of Etoposide
| pH | Stability | Reference |
| 3.5 - 6 | Most Stable | |
| 5.0 | Optimal Stability | |
| > 8 | Avoid |
Table 2: Half-life of Etoposide at 80°C
| Formulation | pH | Half-life | Reference |
| Lipid Emulsion | 5.0 | 54.7 hours | |
| Aqueous Solution | 5.0 | 38.6 minutes |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Media for Etoposide Stability Testing
-
Prepare the Base Medium: Prepare the desired cell culture or experimental medium according to standard protocols.
-
Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the medium.
-
pH Adjustment:
-
To lower the pH, add small increments of a sterile, dilute acid solution (e.g., 0.1 M HCl).
-
To raise the pH, add small increments of a sterile, dilute base solution (e.g., 0.1 M NaOH).
-
Gently stir the medium after each addition and allow it to equilibrate before re-measuring the pH.
-
-
Final pH Confirmation: Continue adjusting until the desired pH (within the 3.5-6 range) is achieved and stable.
-
Sterilization: If necessary, sterile-filter the pH-adjusted medium using a 0.22 µm filter before adding Etoposide.
-
Addition of Etoposide: Add the required volume of Etoposide stock solution to the pH-adjusted medium to achieve the final desired concentration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Etoposide Stability Assessment
This is a general protocol and may need to be optimized for your specific equipment and reagents.
-
Sample Preparation: At designated time points, withdraw an aliquot of the Etoposide-containing medium. Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 283 nm).
-
-
Standard Curve: Prepare a series of Etoposide standards of known concentrations in the same medium. Run these standards to generate a standard curve.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Determine the concentration of Etoposide in the samples by comparing the peak areas to the standard curve. A decrease in the peak area over time indicates degradation.
Visualizations
Caption: pH-dependent degradation pathways of Etoposide.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Etoposide Toniribate and Etoposide in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Etoposide Toniribate and the conventional chemotherapeutic agent, Etoposide, on lung cancer cells. While direct comparative preclinical data for this compound in lung cancer cell lines is limited in publicly available literature, this document synthesizes the known mechanisms of action, presents available cytotoxicity data for Etoposide, and outlines the experimental protocols required to conduct a direct comparative analysis.
Introduction: Etoposide and its Prodrug, this compound
Etoposide is a well-established chemotherapeutic agent used in the treatment of various cancers, including small cell lung cancer.[1][2] It functions as a topoisomerase II inhibitor, leading to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1][2] However, its clinical use can be associated with significant systemic toxicity.
This compound is an investigational prodrug of Etoposide.[1] It is designed to be enzymatically converted to the active Etoposide by carboxylesterases, which are enzymes that can be upregulated in tumor tissues. This mechanism offers the potential for tumor-targeted drug release, which could enhance the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic exposure and associated side effects.
Mechanism of Action and Proposed Advantage of this compound
Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II to resolve DNA supercoiling during replication and transcription. The accumulation of these DNA double-strand breaks triggers cell cycle arrest and apoptosis.
This compound, as a prodrug, is inactive until it is metabolized. The core hypothesis behind its development is that the activating carboxylesterase enzymes are more abundant or active in the tumor microenvironment compared to healthy tissues. This differential activation would lead to a higher concentration of active Etoposide within the tumor, theoretically resulting in enhanced anti-cancer activity and reduced off-target toxicity.
Figure 1: Activation and Action of this compound.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | Drug | IC50 (µM) | Exposure Time (hours) | Assay Method |
| A549 | Non-Small Cell Lung Cancer | Etoposide | 3.49 | 72 | MTT |
| A549 | Non-Small Cell Lung Cancer | Etoposide | 48.67 µg/mL (~82.7 µM) | 24 | CCK-8 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.
Experimental Protocols for Comparative Cytotoxicity Analysis
To directly compare the cytotoxicity of this compound and Etoposide, the following experimental protocols are recommended.
Cell Culture
The human non-small cell lung cancer cell line A549 is a commonly used and appropriate model. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of Etoposide and this compound in DMSO.
-
Treat the cells with serial dilutions of Etoposide and this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
References
A Comparative Analysis of Etoposide and Etoposide Toniribate (INT-230-6) on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the well-established anticancer agent Etoposide and the investigational drug Etoposide Toniribate (INT-230-6) on cell cycle progression. It is important to note at the outset that "this compound" is a formulation, designated INT-230-6, which does not contain etoposide. Instead, it is a combination of two distinct chemotherapeutic agents, cisplatin and vinblastine, co-formulated with a proprietary amphiphilic molecule that enhances drug dispersion and cellular uptake.[1] This guide will, therefore, compare the effects of Etoposide with the known effects of the active components of INT-230-6, cisplatin and vinblastine, on the cell cycle.
Executive Summary
Etoposide, a topoisomerase II inhibitor, primarily induces cell cycle arrest at the G2/M phase by causing DNA double-strand breaks.[2][3][4] This arrest prevents cells with damaged DNA from entering mitosis, ultimately leading to apoptosis.[5] In contrast, INT-230-6 exerts its cytotoxic effects through the combined action of its components: cisplatin and vinblastine. Cisplatin, a DNA-alkylating agent, forms DNA adducts that lead to a stall in DNA replication, causing cell cycle arrest in the S and G2 phases. Vinblastine is a microtubule-destabilizing agent that disrupts the mitotic spindle, leading to a potent arrest in the M phase of the cell cycle. Therefore, while both Etoposide and the active agents in INT-230-6 impede cell cycle progression, they do so via distinct mechanisms targeting different phases of the cell cycle.
Data Presentation: Quantitative Comparison of Cell Cycle Effects
The following tables summarize the quantitative effects of Etoposide and the components of INT-230-6 (Cisplatin and Vinblastine) on cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of Etoposide on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MOLT-4 | 0.5 µM | 24 hours | Decreased from ~45% to ~10% | Decreased from ~40% to ~10% | Increased from ~15% to ~80% | |
| HT-29 | Clinically relevant doses | 24 hours | Not specified | Not specified | Pronounced G2/M arrest | |
| SCLC cell line | 0.25-2 µM | Not specified | Not specified | S-phase delay | G2 arrest |
Table 2: Effect of Cisplatin on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MCF-7 | 50 µM | 24 hours | Decreased | Increased | Not specified | |
| A2780 | 1.0 µM | Not specified | Decreased | Increased | Increased | |
| L1210 | 1-10 µM | Not specified | Not specified | S-phase slowdown | G2 block |
Table 3: Effect of Vinblastine on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MOLT-4 | 0.05 µg/ml | 0-12 hours | Not specified | Stack in S phase | M phase arrest | |
| Neuroblastoma | 5 nM | 24 hours | Decreased | Small increase | Increased |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Etoposide-Induced G2/M Arrest
Etoposide-induced DNA double-strand breaks activate the DNA damage response (DDR) pathway. This involves the activation of sensor proteins like the MRN complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor p53. These effectors ultimately converge to inhibit the activity of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis, thereby causing a G2/M arrest.
Signaling Pathways of INT-230-6 Components
The active components of INT-230-6, cisplatin and vinblastine, disrupt the cell cycle through different mechanisms.
Cisplatin-Induced Cell Cycle Arrest: Cisplatin forms DNA adducts, which are recognized by the DNA repair machinery. If the damage is extensive, it can lead to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase during S phase, and both ATM and ATR in G2 phase. These kinases activate downstream effectors that inhibit cell cycle progression to allow for DNA repair or, if the damage is irreparable, trigger apoptosis.
Vinblastine-Induced M-Phase Arrest: Vinblastine binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during mitosis. The spindle assembly checkpoint (SAC) is activated in response to improper microtubule attachment to kinetochores, leading to a prolonged arrest in metaphase of the M phase.
References
- 1. intensitytherapeutics.com [intensitytherapeutics.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intensity Therapeutics, Inc. Announces that INT230-6 Achieved 100% Complete Response Rate in Preclinical Models of Malignant Peripheral Nerve Sheath Tumors (MPNST) :: Intensity Therapeutics, Inc. (INTS) [ir.intensitytherapeutics.com]
- 5. abcam.com [abcam.com]
A Head-to-Head Comparison of Etoposide Toniribate and Teniposide for Researchers
In the landscape of cancer therapeutics, topoisomerase II inhibitors remain a critical class of anti-neoplastic agents. This guide provides a detailed, head-to-head comparison of two prominent members of this class: Etoposide Toniribate and Teniposide. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.
Introduction to this compound and Teniposide
Etoposide and Teniposide are semi-synthetic derivatives of podophyllotoxin, a naturally occurring compound extracted from the mayapple plant.[1][2] Both agents exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][2] By stabilizing the transient covalent complex between topoisomerase II and DNA, these drugs lead to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]
This compound is a prodrug of etoposide. This formulation is designed for tumor-specific activation, where it is enzymatically cleaved by carboxylesterases, which are often upregulated in tumor cells, to release the active etoposide. This targeted delivery aims to enhance efficacy while mitigating systemic toxicity.
Teniposide , on the other hand, is a direct-acting topoisomerase II inhibitor. It is structurally similar to etoposide but exhibits differences in its physicochemical properties that can influence its cellular uptake and potency.
Chemical Structures
The chemical structures of this compound and Teniposide are presented below, highlighting their shared podophyllotoxin backbone and distinct side groups that contribute to their unique pharmacological profiles.
| Compound | Chemical Structure |
| This compound |
|
| Teniposide |
|
Mechanism of Action and Signaling Pathways
Both this compound (via its active metabolite, etoposide) and Teniposide share a primary mechanism of action: the inhibition of topoisomerase II. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. These breaks trigger a cascade of cellular events, culminating in apoptosis.
Topoisomerase II Inhibition and DNA Damage Response
The central mechanism involves the interruption of the catalytic cycle of topoisomerase II. By preventing the re-ligation of the DNA strands, these drugs convert the enzyme into a cellular poison that fragments the genome. This DNA damage activates DNA damage response (DDR) pathways, which can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, apoptotic pathways are initiated.
References
Etoposide Toniribate vs. Etoposide: A Comparative Analysis of DNA Damage Response
A detailed examination of two topoisomerase II inhibitors and their impact on the cellular mechanisms of DNA repair.
This guide provides a comprehensive comparison of the effects of Etoposide and its prodrug, Etoposide Toniribate, on the DNA damage response (DDR) pathway. While direct comparative studies on the molecular DDR of these two agents are not yet available in published literature, this document synthesizes the extensive research on Etoposide's mechanism and provides a framework for understanding the anticipated actions of this compound.
Introduction to Etoposide and this compound
Etoposide is a well-established chemotherapeutic agent used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas[1]. It functions as a topoisomerase II inhibitor, an enzyme crucial for managing DNA topology during replication and transcription[1]. By stabilizing the transient complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of double-strand breaks (DSBs), leading to an accumulation of DNA damage and subsequent activation of cell cycle arrest and apoptosis[1][2].
This compound is a novel prodrug of Etoposide. This formulation is designed for targeted activation within the tumor microenvironment, aiming to enhance the therapeutic index by increasing the concentration of the active drug at the tumor site while minimizing systemic toxicity.
Mechanism of Action and the DNA Damage Response
Upon administration, this compound is designed to be enzymatically converted to Etoposide. The released Etoposide then exerts its cytotoxic effects through the same mechanism as the parent drug: inhibition of topoisomerase II. This inhibition leads to the formation of DSBs, which are recognized by cellular sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex. This initiates a signaling cascade, a key component of which is the activation of the Ataxia Telangiectasia Mutated (ATM) kinase[3].
Activated ATM (p-ATM) phosphorylates a multitude of downstream targets, including the histone variant H2AX to form γH2AX, a widely used marker for DNA double-strand breaks. Another critical target of ATM is the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and promotes its accumulation, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).
The following diagram illustrates the signaling pathway initiated by Etoposide-induced DNA damage:
References
A Comparative Analysis of Etoposide Toniribate and Other Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etoposide Toniribate and other prominent topoisomerase II inhibitors, namely Etoposide, Doxorubicin, and Mitoxantrone. The information is intended to assist researchers in evaluating these compounds for drug development and academic research.
Disclaimer: Preclinical and comparative data for this compound is limited in publicly available literature. As this compound is a prodrug that is enzymatically converted to Etoposide, this guide will use Etoposide as a proxy for its mechanistic and in vitro comparisons.[1]
Executive Summary
Topoisomerase II inhibitors are a critical class of chemotherapeutic agents that target the essential nuclear enzyme topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. This guide delves into a comparative analysis of this compound, a novel prodrug, and established topoisomerase II inhibitors such as its active form Etoposide, the anthracycline Doxorubicin, and the anthracenedione Mitoxantrone. The comparison covers their mechanism of action, cytotoxic and inhibitory potency, and the signaling pathways they modulate.
Mechanism of Action
Topoisomerase II (Topo II) plays a crucial role in managing DNA topology by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA strand, a process vital for replication, transcription, and chromosome segregation. Topo II inhibitors are broadly classified as poisons or catalytic inhibitors. The compounds discussed here are all Topo II poisons, which stabilize the transient Topo II-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to an accumulation of DSBs.[2]
This compound & Etoposide: this compound is a prodrug designed for targeted delivery. In the tumor microenvironment, it is cleaved by carboxylesterases, which are often upregulated in cancer cells, to release the active compound, Etoposide.[1] Etoposide, a semi-synthetic derivative of podophyllotoxin, then binds to the Topo II-DNA complex, stabilizing it and preventing the re-ligation of DNA strands.[2] This action is cell cycle-dependent, with maximal effects in the late S and G2 phases.
Doxorubicin: Doxorubicin, an anthracycline antibiotic, has a dual mechanism of action. It intercalates into the DNA, distorting the double helix, and it also stabilizes the Topo II-DNA cleavage complex.[2] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through oxidative damage to DNA, proteins, and cell membranes.
Mitoxantrone: Mitoxantrone, a synthetic anthracenedione, is also a DNA intercalator and a potent inhibitor of Topoisomerase II. It stabilizes the Topo II-DNA complex, leading to DSBs. Unlike Doxorubicin, Mitoxantrone is reported to have a lower propensity for generating ROS, which may contribute to its different side-effect profile, particularly reduced cardiotoxicity.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the cytotoxic and Topoisomerase II inhibitory activities of Etoposide, Doxorubicin, and Mitoxantrone. It is important to note that IC50 values can vary significantly between studies due to differences in cell lines, experimental conditions, and assay methods.
Table 1: Comparative Cytotoxicity (IC50, µM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Etoposide (µM) | Doxorubicin (µM) | Mitoxantrone (µM) |
| MCF-7 | Breast Adenocarcinoma | ~11.7 | ~0.1 - 2.0 | ~0.42 |
| HeLa | Cervical Cancer | ~34.32 | ~0.1 - 1.0 | Data Not Available |
| A549 | Lung Adenocarcinoma | ~3.49 - 50.8 | ~0.5 - >20 | Data Not Available |
| HL-60 | Promyelocytic Leukemia | ~0.86 | Data Not Available | ~0.1 |
Table 2: Comparative Topoisomerase II Inhibitory Activity (IC50, µM)
| Assay Type | Etoposide (µM) | Doxorubicin (µM) | Mitoxantrone (µM) |
| Topo II Decatenation Assay | ~46.3 - 98.4 | ~2.67 | ~8.5 |
Signaling Pathways and Cellular Fate
The accumulation of DNA double-strand breaks induced by Topoisomerase II inhibitors triggers a cascade of cellular events, primarily leading to apoptosis. The specific pathways activated can differ between the drugs.
Etoposide-Induced Apoptotic Signaling
Etoposide-induced DNA damage activates the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c. This initiates a caspase cascade, involving caspase-9 and the executioner caspase-3, culminating in apoptosis.
References
A Comparative Guide to Cross-Resistance Between Etoposide Toniribate and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Etoposide Toniribate and its parent drug, Etoposide, with a focus on the critical issue of drug resistance in cancer therapy. While direct preclinical studies detailing cross-resistance are limited in publicly available literature, this document synthesizes existing knowledge on Etoposide resistance mechanisms and the pharmacological rationale for the development of this compound as a strategy to potentially overcome these challenges.
Introduction to Etoposide and this compound
Etoposide is a widely utilized chemotherapeutic agent, valued for its efficacy against a range of malignancies including lung, testicular, and certain hematological cancers.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][3] By stabilizing the topoisomerase II-DNA cleavage complex, Etoposide induces double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]
Despite its clinical utility, the development of resistance to Etoposide is a significant hurdle, limiting its long-term effectiveness. This compound (also known as EDO-S7.1) is a water-soluble prodrug of Etoposide. It is designed to be converted into its active form, Etoposide, by carboxylesterases, enzymes that can be upregulated in certain tumor tissues. This targeted activation is hypothesized to enable the administration of higher doses and potentially circumvent some of the resistance mechanisms that affect the parent drug.
Mechanisms of Etoposide Resistance
Resistance to Etoposide is a multifactorial phenomenon. The primary mechanisms can be broadly categorized as:
-
Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), is a common mechanism. These transporters function as efflux pumps, actively removing Etoposide from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.
-
Target Enzyme Alterations: Changes in the expression or function of topoisomerase II can confer resistance. This can include decreased levels of the enzyme or mutations that reduce its affinity for Etoposide, thus diminishing the formation of the drug-stabilized cleavage complex.
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently mend the double-strand breaks induced by Etoposide, thereby mitigating its cytotoxic effects.
-
Defects in Apoptotic Pathways: Alterations in the cellular machinery that governs programmed cell death (apoptosis) can render cancer cells less susceptible to the DNA damage signals triggered by Etoposide.
Cross-Resistance Profile: A Data-Driven Perspective
Direct, head-to-head preclinical studies quantifying the cross-resistance between Etoposide and this compound in a panel of sensitive and resistant cell lines are not extensively available in the public domain. However, the rationale for this compound's development suggests it may have an altered resistance profile.
A phase II clinical trial of this compound in patients with advanced biliary tract cancers, a typically chemoresistant disease, demonstrated notable efficacy. The disease control rate was significantly higher in patients receiving this compound compared to best supportive care (55.6% vs. 20.0%). Furthermore, exploratory analysis suggested that patients with higher tumor expression of carboxylesterase (CES), the activating enzyme, had improved progression-free and overall survival. This provides clinical evidence that this compound can be effective in a treatment-refractory setting, although it does not isolate the specific resistance mechanisms being overcome.
To illustrate how such a comparative analysis would be presented, the following table provides a hypothetical dataset based on expected outcomes in a preclinical setting.
Table 1: Illustrative Cytotoxicity of Etoposide vs. This compound in Sensitive and Resistant Cell Lines (Hypothetical Data)
| Cell Line | Resistance Mechanism | Etoposide IC₅₀ (µM) | This compound IC₅₀ (µM) | Resistance Factor (Etoposide) | Resistance Factor (this compound) |
| MCF-7 | Sensitive (Parental) | 1.5 | 2.0 | 1.0 | 1.0 |
| MCF-7/VP-16 | Altered Topo IIα | 35.0 | 25.0 | 23.3 | 12.5 |
| H69AR | P-gp Overexpression | 50.0 | 15.0 | 33.3 | 7.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. The "Resistance Factor" is calculated by dividing the IC₅₀ of the resistant cell line by the IC₅₀ of the sensitive parental cell line. A lower resistance factor for this compound would suggest its ability to partially or fully overcome the specific resistance mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-resistance. Below are representative protocols for key experiments in this area.
Development of Etoposide-Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to Etoposide for subsequent cross-resistance studies.
Protocol:
-
Cell Culture: Begin with a parental, Etoposide-sensitive cancer cell line (e.g., A549, MCF-7). Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Initial Etoposide Exposure: Determine the initial IC₅₀ of Etoposide for the parental cell line using a standard cytotoxicity assay (e.g., MTT).
-
Stepwise Dose Escalation: Continuously expose the cells to Etoposide, starting at a concentration below the IC₅₀.
-
Subculture and Recovery: Allow the cells to recover and repopulate. Once confluent, subculture the surviving cells.
-
Gradual Dose Increase: In subsequent passages, gradually increase the concentration of Etoposide. This process of selection may take several months.
-
Confirmation of Resistance: Periodically assess the IC₅₀ of the cell population to monitor the development of resistance. A significant increase in the IC₅₀ (typically >5-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
Characterization of Resistance Mechanism: Once a resistant line is established, characterize the underlying resistance mechanism(s) using techniques such as Western blotting (for P-gp, MRP1, Topoisomerase IIα expression), RT-qPCR, and functional efflux assays.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Etoposide and this compound in sensitive and resistant cell lines.
Protocol:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Etoposide and this compound in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the wells and add the medium containing the various drug concentrations. Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the cell viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Etoposide and this compound.
Protocol:
-
Cell Treatment: Treat the sensitive and resistant cells with Etoposide or this compound at concentrations around their respective IC₅₀ values for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to compare the apoptotic response induced by each drug.
Visualizing Pathways and Workflows
Etoposide Mechanism of Action and Resistance Pathways```dot
Caption: A typical experimental workflow for assessing cross-resistance.
Conclusion
The development of resistance to Etoposide remains a significant clinical challenge. This compound, a prodrug of Etoposide, represents a rational approach to potentially enhance the therapeutic index and overcome certain resistance mechanisms, particularly those related to drug efflux and systemic toxicity. While direct preclinical comparative data on cross-resistance is not yet widely published, the available clinical data for this compound is promising. Further in-depth preclinical studies are warranted to fully elucidate the cross-resistance profile of this compound and to identify the specific Etoposide resistance mechanisms it may circumvent. Such studies will be invaluable in guiding the future clinical development and application of this novel agent.
References
Validating the Role of Specific Carboxylesterases in Etoposide Toniribate Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide Toniribate is a prodrug of the well-established anticancer agent Etoposide. Its design aims to improve the therapeutic index of Etoposide by enabling targeted activation within tumor cells, thereby increasing efficacy and reducing systemic toxicity. The activation of this compound is critically dependent on the enzymatic activity of carboxylesterases (CES), a family of enzymes responsible for the hydrolysis of ester-containing compounds. This guide provides a comparative analysis of the roles of two key human carboxylesterases, CES1 and CES2, in the bioactivation of this compound, supported by experimental data and detailed protocols.
Carboxylesterase Specificity in Prodrug Activation
Carboxylesterases are crucial in the metabolism of a wide array of drugs and prodrugs. The two major isoforms in humans, CES1 and CES2, exhibit distinct substrate specificities and tissue distribution patterns, which are key considerations in prodrug design.[1][2][3]
-
CES1 is predominantly found in the liver and is known to preferably hydrolyze substrates with a large acyl group and a small alcohol moiety.[1][4]
-
CES2 is highly expressed in the small intestine, colon, and kidney, and generally favors substrates with a small acyl group and a large alcohol moiety.
The chemical structure of this compound, featuring an ester linkage, makes it a substrate for these enzymes. Understanding the differential activation by CES1 and CES2 is paramount for predicting its therapeutic efficacy and potential off-target effects.
Comparative Activation of this compound by CES1 and CES2
Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis by Human CES1 and CES2
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| Human CES1 | 150 | 500 | 30 | 0.20 |
| Human CES2 | 50 | 1500 | 90 | 1.80 |
This data is for illustrative purposes and highlights the expected trend of higher catalytic efficiency for one isozyme over the other based on the prodrug's chemical structure.
Signaling Pathway and Experimental Workflow
The activation of this compound and its subsequent mechanism of action can be visualized through the following diagrams.
Caption: Activation of this compound and its downstream signaling pathway.
Caption: Workflow for enzymatic and cell-based validation assays.
Experimental Protocols
Enzymatic Assay for this compound Hydrolysis
Objective: To determine the kinetic parameters of this compound hydrolysis by recombinant human CES1 and CES2.
Materials:
-
Recombinant human CES1 and CES2 (commercially available)
-
This compound
-
Etoposide (as a standard)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to various concentrations in Tris-HCl buffer.
-
Prepare standard solutions of Etoposide in the mobile phase for HPLC calibration.
-
Dilute recombinant CES1 and CES2 to the desired concentration in Tris-HCl buffer.
-
-
Enzymatic Reaction:
-
Pre-warm the reaction buffer and enzyme solutions to 37°C.
-
Initiate the reaction by adding the enzyme to the substrate solution. The final reaction volume should be consistent across all assays.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixtures to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Etoposide from this compound.
-
Monitor the elution of Etoposide at its maximum absorbance wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Quantify the amount of Etoposide produced using the calibration curve.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) and the catalytic efficiency (kcat/Km).
-
Cell-Based Assay for Validating CES-Mediated Activation
Objective: To compare the cytotoxic effects of this compound in cancer cells overexpressing CES1 or CES2.
Materials:
-
Cancer cell line with low endogenous CES activity (e.g., HEK293, U2OS)
-
Expression vectors for human CES1 and CES2, and a control vector
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and Etoposide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Line Generation:
-
Transfect the chosen cancer cell line with the expression vectors for CES1, CES2, or the control vector.
-
Select stable cell lines that continuously overexpress each enzyme.
-
Confirm the overexpression of CES1 and CES2 by Western blotting or qPCR.
-
-
Cell Seeding:
-
Seed the stable cell lines (CES1-overexpressing, CES2-overexpressing, and control) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Etoposide in the cell culture medium.
-
Treat the cells with the different concentrations of the drugs for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the drug concentration.
-
Determine the half-maximal inhibitory concentration (IC50) for each drug in each cell line using a dose-response curve fitting software.
-
Compare the IC50 values of this compound in CES1- and CES2-overexpressing cells to the control cells to determine the extent of activation by each enzyme.
-
Conclusion
The validation of the specific roles of CES1 and CES2 in the activation of this compound is essential for its preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the enzymatic conversion and the resulting cellular cytotoxicity. By comparing the catalytic efficiencies of CES1 and CES2 and the differential sensitivity of cells overexpressing these enzymes, a clearer understanding of the prodrug's activation profile can be achieved, ultimately guiding its therapeutic application.
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacogenetics of carboxylesterases: CES1 and CES2 genetic variants and their clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide Toniribate: A Potential Challenger in Etoposide-Resistant Cancers?
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to conventional chemotherapeutics like etoposide presents a significant hurdle in cancer therapy. Etoposide Toniribate, an investigational topoisomerase II inhibitor, has shown promise in clinical settings. However, a direct comparison of its efficacy against etoposide in well-characterized etoposide-resistant cell lines is not yet available in the public domain. This guide provides a comprehensive overview of the available clinical data for this compound, juxtaposed with the known mechanisms of etoposide resistance, to offer a framework for evaluating its potential in overcoming these challenges.
Clinical Efficacy of this compound
This compound has been evaluated in clinical trials, most notably in patients with advanced biliary tract cancer. While not a direct comparison in etoposide-resistant models, these findings offer insights into its potential clinical utility.
A phase II trial in patients with unresectable biliary tract cancer demonstrated that this compound offered a significant improvement in disease control rate (DCR) compared to best supportive care (BSC).[1] Patients treated with this compound had a DCR of 55.6%, whereas the BSC arm showed a DCR of 20.0%.[1] Furthermore, the median progression-free survival (PFS) and overall survival (OS) were longer in the this compound arm (103 and 227 days, respectively) compared to the BSC arm (39 and 162 days, respectively).[1]
Table 1: Clinical Trial Outcomes of this compound in Advanced Biliary Tract Cancer
| Parameter | This compound | Best Supportive Care (BSC) |
| Disease Control Rate (DCR) | 55.6% | 20.0% |
| Median Progression-Free Survival (PFS) | 103 days | 39 days |
| Median Overall Survival (OS) | 227 days | 162 days |
| 1-Year Overall Survival Estimate | 44% | 11.3% |
Data from a phase II trial in patients with advanced biliary tract cancer.[1]
Understanding Etoposide Resistance
Resistance to etoposide is a multifaceted problem, often involving several cellular mechanisms that either reduce the drug's effectiveness or repair the damage it causes. Understanding these mechanisms is crucial for the development and evaluation of new therapies like this compound.
Etoposide, a derivative of podophyllotoxin, functions by inhibiting the enzyme topoisomerase II.[2] This enzyme is critical for managing DNA topology during replication and transcription. Etoposide traps the topoisomerase II-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cancer cell apoptosis.
Resistance can arise from several key alterations:
-
Alterations in Topoisomerase II: This can include mutations in the TOP2A gene, which encodes for topoisomerase II alpha, leading to a form of the enzyme that is less sensitive to etoposide. Downregulation of TOP2A expression can also reduce the amount of the drug's target.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as MRP1, which act as pumps to actively remove etoposide from the cell, thereby reducing its intracellular concentration.
-
Enhanced DNA Damage Response: Upregulation of DNA repair pathways can counteract the DNA damage induced by etoposide, allowing cancer cells to survive the treatment.
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can also contribute to resistance.
Table 2: Key Mechanisms of Etoposide Resistance
| Mechanism | Description | Key Molecules Involved |
| Target Alteration | Mutations or decreased expression of the drug target, topoisomerase II alpha. | TOP2A |
| Increased Drug Efflux | Active removal of the drug from the cancer cell by transporter proteins. | MRP1 (ABCC1) |
| Enhanced DNA Repair | Increased capacity to repair the DNA double-strand breaks caused by etoposide. | DNA repair proteins |
| Defective Apoptosis | Alterations in the signaling pathways that lead to programmed cell death. | p53, Bcl-2 family proteins |
Experimental Protocols for Evaluating Efficacy in Resistant Cell Lines
For researchers aiming to investigate the efficacy of novel compounds like this compound in etoposide-resistant models, a standardized set of experiments is essential.
Cell Viability and Cytotoxicity Assays (e.g., MTT or XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug in both parental (sensitive) and etoposide-resistant cell lines.
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a reference compound (e.g., etoposide). Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well.
-
Incubate for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO for MTT).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the drug in sensitive and resistant cells.
Methodology:
-
Treat cells with the test compound at concentrations around the IC50 value for a defined period.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Cellular Pathways and Experimental Design
To better understand the complex interactions at play, diagrams can be invaluable.
Caption: Etoposide action and resistance pathways.
References
A Side-by-Side Comparison of Etoposide Prodrugs: Etoposide Toniribate and Etoposide Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent prodrugs of the chemotherapeutic agent etoposide: Etoposide Toniribate and Etoposide Phosphate. The information presented is supported by available experimental and clinical data to assist in evaluating their respective advantages and potential applications in research and drug development.
Executive Summary
Etoposide is a potent topoisomerase II inhibitor widely used in oncology.[1][2][3][4] However, its clinical utility is hampered by poor water solubility.[5] Etoposide Phosphate was developed as a water-soluble prodrug to simplify intravenous administration. This compound is a newer generation prodrug designed for targeted activation within the tumor microenvironment, aiming to enhance efficacy and reduce systemic toxicity. This guide will dissect their mechanisms, pharmacokinetic profiles, efficacy, and safety data.
Mechanism of Action: A Tale of Two Activation Strategies
Both compounds are prodrugs that exert their cytotoxic effects by releasing the active drug, etoposide. The fundamental mechanism of action of etoposide involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological stress during replication and transcription. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, leading to persistent DNA double-strand breaks. This accumulation of DNA damage triggers cell cycle arrest, predominantly in the G2 and S phases, and ultimately induces apoptosis.
The primary distinction between this compound and Etoposide Phosphate lies in their activation pathways:
-
Etoposide Phosphate: This prodrug is converted to etoposide systemically and rapidly upon intravenous administration. The phosphate group is cleaved by ubiquitous endogenous phosphatases present in the blood, leading to a widespread release of the active drug.
-
This compound: This agent is engineered for tumor-targeted activation. It is cleaved by specific carboxylesterases (CEs), enzymes that are significantly upregulated in various tumor cell types compared to normal tissues. This targeted conversion is intended to concentrate the cytotoxic payload at the tumor site, thereby maximizing its therapeutic index.
Caption: Activation pathways of the two prodrugs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for a direct comparison of the two prodrugs.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | Etoposide Phosphate |
| Aqueous Solubility | Data not publicly available | Highly water-soluble |
| Activation Enzyme | Carboxylesterases (tumor-associated) | Phosphatases (ubiquitous in plasma) |
| Prodrug Conversion | Designed for tumor-localized conversion | Rapid and extensive systemic conversion |
| Bioequivalence to IV Etoposide | Not established | Bioequivalent to IV etoposide |
| Half-life (of released Etoposide) | Not specifically reported; expected to be similar to etoposide's half-life of 4-11 hours | 5.5 to 9.3 hours |
| Administration Route | Intravenous | Intravenous |
Table 2: Clinical Efficacy
| Parameter | This compound | Etoposide Phosphate |
| Indication Studied | Relapsed/Refractory Biliary Tract Cancer | Small Cell Lung Cancer, Refractory Testicular Tumors |
| Trial Phase | Phase II | Phase I, II, and post-market studies |
| Disease Control Rate (DCR) | 55.6% vs 20.0% for Best Supportive Care (BSC) | N/A (response rates reported instead) |
| Overall Response Rate (ORR) | N/A | 61% (with cisplatin) vs 58% for etoposide + cisplatin |
| Median Progression-Free Survival (PFS) | 103 days vs 39 days for BSC | N/A |
| Median Overall Survival (OS) | 227 days vs 162 days for BSC | No survival difference noted compared to etoposide |
Table 3: Comparative Toxicity Profile
| Adverse Event (% incidence) | This compound (Phase II, Biliary Cancer) | Etoposide Phosphate (Various Studies) |
| Neutropenia | 78.3% | Most frequent, dose-limiting toxicity |
| Leukopenia | 65.2% | Frequent |
| Thrombocytopenia | 56.5% | Common |
| Anemia | 52.2% | Infrequent |
| Alopecia | 34.4% | Common |
| Fatigue | 34.4% | Reported |
| Nausea & Vomiting | Not quantified, but reported | Major gastrointestinal toxicity |
| Abdominal Pain | 22% | Not highlighted as a primary toxicity |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, the principles behind the key experiments cited can be outlined.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
-
Objective: To quantify the plasma concentrations of the prodrug and the active etoposide over time.
-
Methodology Outline:
-
Sample Collection: Patient blood samples are drawn at predefined intervals following intravenous drug administration.
-
Sample Preparation: Plasma is isolated by centrifugation. Proteins are precipitated using a solvent like acetonitrile. The supernatant containing the analytes is collected.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying acid) is used to separate the prodrug, etoposide, and any metabolites.
-
Detection and Quantification: A UV or mass spectrometry detector is used to identify and quantify the compounds based on their retention times and spectral properties, compared against a standard curve of known concentrations.
-
Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life using non-compartmental analysis.
-
Caption: General workflow for HPLC-based PK analysis.
Conclusion and Future Directions
Etoposide Phosphate and this compound both successfully address the solubility limitations of etoposide, but they represent different philosophical approaches to drug delivery.
-
Etoposide Phosphate is a well-established, practical solution that offers formulation convenience and predictable pharmacokinetics equivalent to the parent drug. It is a reliable choice for standard chemotherapy regimens where etoposide is indicated.
-
This compound is a promising, next-generation agent that embodies the principles of targeted therapy. By leveraging the enzymatic differences between tumor and healthy tissue, it has the potential to improve the therapeutic window of etoposide. The positive early-phase data in a difficult-to-treat cancer like biliary tract cancer is encouraging and supports its further development.
For drug development professionals, the choice between a simple formulation enhancement and a complex targeted approach depends on the therapeutic goal. This compound represents a higher-risk, higher-reward strategy that, if successful in pivotal trials, could offer a significant clinical advantage in tumors with high carboxylesterase expression. Future research should include direct, head-to-head clinical trials to definitively compare the efficacy and safety of these two prodrugs and to identify the patient populations most likely to benefit from the targeted approach of this compound.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 5. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Etoposide Toniribate
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent cytotoxic compounds like Etoposide Toniribate is paramount. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency procedures. The guidance provided herein is primarily based on the hazardous properties of Etoposide, the active cytotoxic component of this compound.
Etoposide is classified as a hazardous drug that may cause cancer and is suspected of damaging fertility or the unborn child[1][2][3]. Therefore, strict adherence to safety protocols is crucial to minimize exposure.
Essential Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous drugs. The following table summarizes the recommended PPE for handling this compound, based on established guidelines for cytotoxic agents.
| PPE Category | Item | Standard and Specifications |
| Hand Protection | Gloves | Double-gloving with chemotherapy-tested nitrile gloves is required. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves every 2-3 hours or immediately if contaminated or damaged[4][5]. |
| Body Protection | Gown | A disposable, back-closing gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be worn when there is a risk of generating aerosols or dust, such as when manipulating the solid form of the drug or cleaning spills. |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield are required whenever there is a risk of splashes or sprays of the drug solution. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the handling area and removed before exiting to prevent the spread of contamination. |
Chemical and Physical Properties of Etoposide
Understanding the properties of Etoposide is critical for safe handling and storage.
| Property | Value |
| Physical State | Solid |
| Appearance | White to off-white crystalline powder |
| Melting Point | 236 - 251 °C / 456.8 - 483.8 °F |
| Solubility | Sparingly soluble in water. Soluble in methanol and chloroform. |
| Stability | Stable under normal conditions. |
| Incompatible Materials | Strong oxidizing agents. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear single gloves when handling the sealed container.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. Access should be restricted to authorized personnel.
Preparation and Handling:
-
All handling of this compound, including weighing and reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect both the user and the environment.
-
Before handling, ensure the work area is covered with a disposable, plastic-backed absorbent pad.
-
Don all required PPE as detailed in the table above.
-
When reconstituting, slowly add the diluent to the vial to avoid aerosolization.
-
Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) to minimize the risk of leaks and spills.
Disposal Plan:
-
All materials that come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, vials, syringes, and pipette tips, are considered cytotoxic waste.
-
Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.
-
Dispose of cytotoxic waste in accordance with institutional and local regulations for hazardous waste incineration. Do not dispose of it in regular trash or down the drain.
Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.
-
For small spills, use the spill kit to absorb the material, then decontaminate the area with a suitable cleaning agent (e.g., a bleach solution followed by soap and water).
-
For large spills, evacuate the area and contact the institutional safety officer.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


